molecular formula C7H5BrN2 B189585 5-Amino-2-bromobenzonitrile CAS No. 72115-09-4

5-Amino-2-bromobenzonitrile

Cat. No.: B189585
CAS No.: 72115-09-4
M. Wt: 197.03 g/mol
InChI Key: VAWTVSTXVGCVJW-UHFFFAOYSA-N
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Description

5-Amino-2-bromobenzonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWTVSTXVGCVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355766
Record name 5-amino-2-bromobenzonitrile
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72115-09-4
Record name 5-Amino-2-bromobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-bromobenzonitrile
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Record name 5-amino-2-bromobenzonitrile
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Foundational & Exploratory

5-Amino-2-bromobenzonitrile CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromobenzonitrile, a key building block in pharmaceutical and chemical synthesis.

Chemical Identification and Properties

This compound is a substituted benzonitrile with the Chemical Abstracts Service (CAS) number 72115-09-4 .[1] It is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown crystalline powder.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 72115-09-4[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1][3]
Melting Point 96-100 °C[4][5]
Boiling Point 288.4 ± 25.0 °C (Predicted)[5]
Density ~1.6 g/cm³[2]
Appearance Pale-yellow to yellow-brown solid
Solubility Soluble in methanol[4][6]
InChI Key VAWTVSTXVGCVJW-UHFFFAOYSA-N

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized in the development of pharmaceutical compounds and advanced materials.[6] The presence of amino, bromo, and nitrile functional groups allows for a variety of chemical transformations.

It serves as a crucial precursor in the synthesis of more complex molecules, such as 2-Amino-5-bromobenzophenone, which is an important intermediate for benzodiazepines. Additionally, it is used in the preparation of derivatives with potential therapeutic applications, including kinase inhibitors and antimicrobial agents.[7]

G cluster_start Starting Material cluster_products Synthetic Products A This compound B 2-Amino-5-bromobenzophenone (Benzodiazepine Intermediate) A->B Palladium-catalyzed Suzuki Coupling C Cimaterol Derivatives (β2-adrenergic agonists) A->C Nucleophilic Displacement D Kinase Inhibitors A->D Further Functionalization G Workflow for the Synthesis of 2-Amino-5-bromobenzophenone start Start reagents Charge Schlenk tube with: - 2-Amino-5-bromobenzonitrile - Phenylboronic acid - Pd(OAc)₂ - Bipyridine - p-NBSA - THF/Water (2:1) start->reagents reaction Heat to 80°C and stir for 48h reagents->reaction workup Cool to RT Pour into Ethyl Acetate reaction->workup extraction Wash with NaHCO₃ and Brine Extract aqueous layer workup->extraction drying Combine organic layers Dry over MgSO₄ extraction->drying purification Evaporate solvent Purify by Flash Chromatography drying->purification end End purification->end

References

An In-depth Technical Guide to 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on 5-Amino-2-bromobenzonitrile, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, experimental protocols, and its role as a chemical intermediate.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a substituted benzonitrile, meaning it is a benzene ring modified with a nitrile (-C≡N) group, an amino (-NH₂) group, and a bromine (-Br) atom.

  • Molecular Formula: C₇H₅BrN₂[2][3][4]

  • InChI Key: VAWTVSTXVGCVJW-UHFFFAOYSA-N[1][2]

  • CAS Number: 72115-09-4[1][2][4]

The structure consists of a benzene ring where the nitrile group is at position 1, the bromine atom at position 2, and the amino group at position 5.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 197.03 g/mol [1][2][4]
Appearance Pale-yellow to Yellow-brown Solid[1][3]
Density (Predicted) 1.68 ± 0.1 g/cm³[5]
Boiling Point (Predicted) 339.4 ± 27.0 °C[5]
pKa (Predicted) 2.08 ± 0.10[5]
Purity Typically ≥95-96%[1][6][7]
Storage Temperature Refrigerator; under inert gas (2–8 °C)[1][5]

Role in Chemical Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[3] The presence of three distinct functional groups—amino, bromo, and nitrile—on the benzene ring provides strategic points for further chemical modifications, enabling the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[3]

Experimental Protocol: Diazotization and Substitution Reaction

The following protocol details a representative reaction where this compound is used as a starting material. The procedure involves the diazotization of the amino group, followed by a substitution reaction.[2]

Objective: To synthesize a derivative from this compound.

Materials:

  • This compound (10.0 g, 50.75 mmol)

  • Concentrated Hydrogen Chloride (25 mL)

  • Acetic Acid (25 mL + 25 mL)

  • Sodium Nitrite (3.85 g, 55.82 mmol)

  • Water (12.5 mL)

  • Sulfur Dioxide (saturated solution in acetic acid)

  • Calcium Chloride Dihydrate (3.46 g, 20.30 mmol)

  • Dichloromethane

  • Saturated aqueous solution of Sodium Chloride

  • Anhydrous Sodium Sulfate

  • Heptane

  • Ethyl Acetate

Procedure:

  • Diazotization:

    • A solution of this compound (10.0 g) is prepared in concentrated hydrogen chloride (25 mL) and acetic acid (25 mL).[2]

    • This solution is cooled to 0 °C.

    • A solution of sodium nitrite (3.85 g) in water (12.5 mL) is added, and the reaction is stirred at 0 °C for 15 minutes.[2]

  • Substitution:

    • In a separate flask, a saturated solution of sulfur dioxide in acetic acid (25 mL) is prepared and cooled to 0 °C.[2]

    • Calcium chloride dihydrate (3.46 g) is added to the sulfur dioxide solution.[2]

    • The previously prepared diazonium salt solution is added dropwise to the sulfur dioxide solution.[2]

    • The reaction mixture is warmed to room temperature and stirred for 16 hours.[2]

  • Work-up and Purification:

    • The mixture is diluted with water, and the resulting white precipitate is collected by filtration.[2]

    • The solid is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium chloride.[2]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[2]

    • The crude product is purified by column chromatography using 5% ethyl acetate in heptane as the eluent to yield the final product as a colorless solid.[2]

Experimental Workflow Diagram

The following diagram illustrates the workflow of the experimental protocol described above.

experimental_workflow Workflow for the Transformation of this compound cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution cluster_purification Step 3: Purification start_material This compound in HCl and Acetic Acid add_nitrite Add NaNO2 solution at 0°C start_material->add_nitrite 15 min stir diazonium_salt Diazonium Salt Intermediate add_nitrite->diazonium_salt reaction Combine and stir for 16 hours at RT diazonium_salt->reaction Add dropwise so2_solution Saturated SO2 in Acetic Acid + CaCl2 so2_solution->reaction workup Dilute with water, filter precipitate reaction->workup After 16h extraction Dissolve in DCM, wash with brine workup->extraction drying Dry (Na2SO4), concentrate extraction->drying chromatography Column Chromatography (5% EtOAc in Heptane) drying->chromatography final_product Final Product (Colorless Solid) chromatography->final_product

Caption: Experimental workflow for the synthesis starting from this compound.

Safety Information

This compound is a chemical that requires careful handling in a laboratory setting.

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Users should always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE). The compound is intended for research use only and not for human or veterinary use.[2]

References

physical properties of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Amino-2-bromobenzonitrile

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound is an organic compound that serves as a valuable building block in pharmaceutical synthesis and materials research.[1] Its chemical structure, featuring amino, bromo, and nitrile functional groups, allows for diverse chemical modifications.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.0 g/mol [2]
Appearance Pale-yellow to Yellow-brown Solid
Boiling Point 339.4 ± 27.0 °C (Predicted)[3]
Density ~1.6 - 1.68 g/cm³ (Predicted)[1][3]
pKa 2.08 ± 0.10 (Predicted)[3]
CAS Number 72115-09-4[2]
InChI Key VAWTVSTXVGCVJW-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1N)C#N)Br[4]

Note: Some physical properties, such as boiling point and density, are predicted values and should be confirmed through experimental analysis.

Experimental Protocols

This section details the standard methodologies for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[5][6]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.[5] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[7][8]

  • Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or Thiele tube.[8]

  • Heating and Observation: The sample is heated gradually, typically at a rate of 1-2°C per minute as the expected melting point is approached.[7]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6][7] For an unknown compound, a rapid initial heating can be performed to determine an approximate melting point before a more careful, slower determination is made.[7]

Solubility Determination

Understanding the solubility of a compound is fundamental for its purification, formulation, and in designing reaction conditions.[9] The principle of "like dissolves like" is a key guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[10]

Methodology:

  • Initial Solvent Screening: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[11]

  • Solvent Addition: A small volume of a solvent (e.g., 0.75 mL of water) is added in portions.[11]

  • Mixing: The test tube is shaken vigorously after each addition to facilitate dissolution.[11]

  • Observation: The compound is classified as soluble if it dissolves completely. If not, it is deemed insoluble in that solvent.[9]

  • Systematic Testing: This process is repeated with a range of solvents of varying polarity (e.g., diethyl ether, methanol, 5% HCl, 5% NaOH) to create a solubility profile.[11][12][13] The solubility in acidic or basic solutions can indicate the presence of basic (amine) or acidic functional groups.[12][13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and procedural information relevant to this compound.

G cluster_0 This compound Structure Benzene_Ring Benzene Ring Amino_Group Amino (NH2) at C5 Benzene_Ring->Amino_Group attached to Bromo_Group Bromo (Br) at C2 Benzene_Ring->Bromo_Group attached to Nitrile_Group Nitrile (C≡N) at C1 Benzene_Ring->Nitrile_Group attached to

Caption: Logical relationship of functional groups in this compound.

G start Start: Weigh 25mg of Compound add_water Add 0.75mL Water in Portions & Shake start->add_water is_soluble_water Is it Soluble? add_water->is_soluble_water soluble_water Classify: Water-Soluble is_soluble_water->soluble_water Yes insoluble Classify: Water-Insoluble is_soluble_water->insoluble No add_ether Add 0.75mL Diethyl Ether & Shake is_soluble_ether Is it Soluble? add_ether->is_soluble_ether acid_base_test Proceed to Acid/Base Solubility Tests (5% HCl, 5% NaOH) is_soluble_ether->acid_base_test insoluble->add_ether

Caption: Experimental workflow for determining the solubility of an organic compound.

References

5-Amino-2-bromobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties and a key synthetic application of 5-Amino-2-bromobenzonitrile, a valuable building block in medicinal chemistry and materials science.

Core Molecular Data

This compound is an off-white crystalline solid. Its key molecular identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.0 g/mol [1]
CAS Number 72115-09-4
Appearance Off-white crystalline solid

Synthetic Applications and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The presence of amino, bromo, and nitrile functional groups provides multiple reaction sites for further chemical modifications.

Detailed Experimental Protocol: Diazotization and Substitution Reaction

The following protocol details a representative synthetic transformation starting from this compound. This procedure involves the diazotization of the amino group, followed by a substitution reaction.

Materials:

  • This compound (10.0 g, 50.75 mmol)

  • Concentrated hydrogen chloride (25 mL)

  • Acetic acid (50 mL total)

  • Sodium nitrite (3.85 g, 55.82 mmol)

  • Water (12.5 mL)

  • Sulfur dioxide

  • Calcium chloride dihydrate (3.46 g, 20.30 mmol)

  • Dichloromethane

  • Saturated aqueous solution of sodium chloride

  • Anhydrous sodium sulfate

  • Heptane

  • Ethyl acetate

Procedure:

  • Diazotization:

    • In a flask, dissolve this compound (10.0 g, 50.75 mmol) in a mixture of concentrated hydrogen chloride (25 mL) and acetic acid (25 mL).

    • Cool the solution to 0°C.

    • Separately, dissolve sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL).

    • Add the sodium nitrite solution to the cooled solution of this compound and stir at 0°C for 15 minutes.

  • Substitution:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid (25 mL) at 0°C.

    • Add calcium chloride dihydrate (3.46 g, 20.30 mmol) to this saturated solution.

    • Add the previously prepared diazonium salt solution dropwise to the sulfur dioxide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water, which will result in the formation of a white precipitate.

    • Collect the precipitate by filtration.

    • Dissolve the collected solids in dichloromethane and wash with a saturated aqueous solution of sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography using 5% ethyl acetate in heptane as the eluent.

    • Combine the fractions containing the product and concentrate in vacuo to obtain the final compound as a colorless solid.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol described above.

G cluster_prep Preparation of Reactants cluster_reaction Reaction Stages cluster_workup Work-up and Purification A Dissolve this compound in HCl and Acetic Acid B Prepare Sodium Nitrite Solution D Diazotization at 0°C A->D C Prepare Saturated SO2 in Acetic Acid with CaCl2 B->D E Substitution and Overnight Stirring C->E D->E F Precipitation with Water E->F G Filtration F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Final Product J->K

Caption: Workflow for the synthesis starting from this compound.

References

An In-depth Technical Guide on the Solubility of 5-Amino-2-bromobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

As of the latest literature review, specific quantitative solubility data for 5-Amino-2-bromobenzonitrile in a range of common organic solvents has not been published. However, qualitative statements indicate it is "soluble in methanol".[1] Furthermore, its use in synthetic procedures involving dichloromethane suggests at least moderate solubility in this solvent.[2]

To facilitate future research and internal data generation, the following table is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Method of Determination
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following section outlines detailed methodologies for the accurate determination of the solubility of this compound in organic solvents. The choice of method may depend on the required accuracy, the amount of available material, and the equipment in the laboratory.

Gravimetric Method (Shake-Flask Method)

This is a widely recognized and reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[3][4][5]

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of vials or flasks, each containing a precisely measured volume of the desired organic solvent.

    • Seal the containers to prevent solvent evaporation.

    • Place the containers in a constant-temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

  • Separation of Undissolved Solid:

    • Allow the suspensions to stand at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, clean, and dry container.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the container with the solid residue.

    • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for compounds with a chromophore, such as this compound, and is often used in high-throughput solubility screening.[6]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a clear, saturated filtrate.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in the desired concentration range (Beer-Lambert Law).

  • Quantification:

    • Dilute a known volume of the saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_quantification Quantification cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to obtain a clear saturated solution settle->filter quant_choice Choose Quantification Method filter->quant_choice aliquot_grav Take a known volume of filtrate quant_choice->aliquot_grav Gravimetric aliquot_spec Take a known volume of filtrate and dilute quant_choice->aliquot_spec Spectroscopic evaporate Evaporate solvent completely aliquot_grav->evaporate weigh Weigh the solid residue evaporate->weigh calculate_grav Calculate solubility (mass/volume) weigh->calculate_grav end End calculate_grav->end measure_abs Measure absorbance at λmax aliquot_spec->measure_abs use_curve Determine concentration from calibration curve measure_abs->use_curve calculate_spec Calculate original solubility use_curve->calculate_spec calculate_spec->end logical_relationship substance This compound (Solute) process Solubility Determination (Equilibrium Process) substance->process solvent Organic Solvent solvent->process result Quantitative Solubility Data (e.g., g/100 mL at T) process->result

References

An In-depth Technical Guide to the Safety Data of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-Amino-2-bromobenzonitrile (CAS Number: 72115-09-4), a key intermediate in pharmaceutical and advanced material research. The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is an off-white to pale-yellow or brown solid.[1][2] Its chemical structure, featuring amino and bromo groups, makes it a versatile building block in organic synthesis.[1] The following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1][3][4]
Molecular Weight 197.03 g/mol [3][4][5]
CAS Number 72115-09-4[2][3][4]
Appearance Off-white to faint orange/brown solid[1][2][6]
Density (Predicted) 1.6 - 1.68 g/cm³[1][6]
Boiling Point (Predicted) 339.4 ± 27.0 °C[6]
pKa (Predicted) 2.08 ± 0.10[6]
Purity ≥95% - 96%[2][7]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: Aggregated from multiple SDS sources.[2]

The GHS label for this chemical includes the "Warning" signal word.[2]

Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined through standardized experimental protocols, typically following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). While the specific test results for this compound are not publicly detailed, the methodologies for determining each hazard category are well-established.

Acute Toxicity (Oral, Dermal, Inhalation):

  • OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): A stepwise procedure with a small number of animals per step. The method determines a range for the LD50 value.

  • OECD Test Guideline 402 (Acute Dermal Toxicity): The substance is applied to the skin of animals in a single dose. The observation of mortality and clinical abnormalities determines the classification.

  • OECD Test Guideline 403 (Acute Inhalation Toxicity): Animals are exposed to the substance for a short duration. The concentration that is lethal to 50% of the test animals (LC50) is determined.

Skin and Eye Irritation:

  • OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the skin of a test animal, and the degree of irritation is observed and scored over a period of time.

  • OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): The substance is applied to the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are assessed.

Specific Target Organ Toxicity (Single Exposure):

  • OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents): While designed for repeated exposure, single-dose studies often precede this to identify target organs and gather preliminary toxicity data. Observations of respiratory tract irritation in animals following exposure would lead to a STOT SE 3 classification.

The following diagram illustrates a generalized workflow for the chemical hazard classification process based on experimental data.

GHS_Classification_Workflow cluster_data Data Acquisition cluster_evaluation Hazard Evaluation cluster_classification GHS Classification cluster_output Safety Communication PhysChem_Data Physicochemical Properties Physical_Eval Physical Hazard Evaluation PhysChem_Data->Physical_Eval Tox_Data Toxicological Data (In Vivo / In Vitro) Health_Eval Health Hazard Evaluation Tox_Data->Health_Eval EcoTox_Data Ecotoxicological Data Env_Eval Environmental Hazard Evaluation EcoTox_Data->Env_Eval Classify Classify Substance Health_Eval->Classify e.g., Toxicity, Irritation Physical_Eval->Classify e.g., Flammability Env_Eval->Classify e.g., Aquatic Toxicity SDS Generate SDS Classify->SDS Label Create Hazard Label Classify->Label

Caption: Generalized workflow for GHS hazard classification of a chemical substance.

Safe Handling and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage is under inert gas (nitrogen or argon) at 2–8 °C or in a refrigerator.[2][6]

The logical flow for handling an accidental exposure is outlined below.

Exposure_Response_Flowchart cluster_exposure_type cluster_actions Start Accidental Exposure Occurs ExposureType Type of Exposure? Start->ExposureType Inhalation Move to fresh air. If not breathing, give artificial respiration. ExposureType->Inhalation Inhalation SkinContact Take off contaminated clothing. Rinse skin with plenty of water. ExposureType->SkinContact Skin Contact EyeContact Rinse cautiously with water for several minutes. Remove contact lenses, if present. ExposureType->EyeContact Eye Contact Ingestion Rinse mouth. Drink plenty of water (two glasses at most). ExposureType->Ingestion Ingestion SeekMedical Seek immediate medical attention. Show SDS to the doctor. Inhalation->SeekMedical SkinContact->SeekMedical EyeContact->SeekMedical Ingestion->SeekMedical

Caption: First-aid response flowchart for accidental exposure to this compound.

First-Aid and Emergency Measures

In the event of exposure or emergency, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[8]

  • Specific Hazards: Fine dust dispersed in air may ignite.[8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Ecological and Disposal Considerations

Ecotoxicity:

  • There is no specific data available on the ecotoxicity of this compound.[3] It is advised not to let the product enter drains.

Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

  • Disposal must be in accordance with local, regional, and national hazardous waste regulations.[9]

  • Dispose of contents/container to an approved waste disposal plant.

This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet provided by the supplier. Always consult the most current SDS before handling this chemical.

References

Navigating the Acquisition and Analysis of 5-Amino-2-bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic procurement and rigorous quality assessment of key chemical intermediates are paramount. This in-depth guide provides a comprehensive overview of the commercial landscape, synthesis, and analytical characterization of 5-Amino-2-bromobenzonitrile (CAS No. 72115-09-4), a valuable building block in pharmaceutical and materials science research.

This document outlines commercial suppliers, presents quantitative data on product availability, and details experimental protocols for synthesis and quality control. Visual workflows for procurement and synthesis are also provided to facilitate a clear understanding of the processes involved.

Commercial Suppliers and Market Overview

This compound is readily available from a variety of commercial suppliers, ranging from well-known catalog companies to specialized manufacturers and bulk producers. China has emerged as a significant hub for the bulk production of this intermediate, offering competitive pricing for large-scale procurement.[1][2][3] When sourcing this compound, researchers should consider factors such as purity, quantity, price, and the supplier's quality management certifications (e.g., ISO, SGS).[1]

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing is subject to change and may vary based on quantity and supplier.

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich96%1 g, 5 g, 10 g~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
166(1g),166 (1 g), ~166(1g),
172 (5 g), ~$174 (10 g)
Santa Cruz BiotechnologyData not specifiedInquireInquire
CP Lab Safety (Aladdin)min 95%100 g~$506[4]
Dabos (for Apollo Scientific)Data not specified5 g~$28[5]
ChemBridgeData not specifiedInquireInquire
Thermo Scientific Chemicals96%, 97%InquireInquire
Ningxia Yinfei Medical Tech.Data not specifiedInquireInquire[6]
Shanghai MedBio Inc.98.0%500 mg, 1 g~
46(500mg),46 (500 mg), ~46(500mg),
74 (1 g)
SAKEM LLP98%5 kg, 25 kg, 100 kg, 1 MTInquire[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro group precursor. An alternative approach involves the direct bromination of an aminobenzonitrile. Below is a detailed protocol for a synthesis involving a Sandmeyer-type reaction.

Materials:

  • 5-amino-2-bromo benzonitrile (for reaction development or as starting material for other syntheses)

  • Concentrated Hydrochloric Acid

  • Acetic Acid

  • Sodium Nitrite

  • Sulfur Dioxide

  • Calcium Chloride Dihydrate

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Heptane

  • Water

Procedure: [8]

  • In a flask, dissolve 10.0 g (50.75 mmol) of the starting aminobenzonitrile in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of acetic acid.

  • Cool the solution to 0°C and add a solution of 3.85 g (55.82 mmol) of sodium nitrite in 12.5 mL of water. Stir the reaction mixture at 0°C for 15 minutes.

  • In a separate flask, prepare a saturated solution of sulfur dioxide in 25 mL of acetic acid at 0°C.

  • To the sulfur dioxide solution, add 3.46 g (20.30 mmol) of calcium chloride dihydrate.

  • Slowly add the diazonium salt solution from step 2 to the sulfur dioxide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with water, which should result in the precipitation of a white solid.

  • Collect the precipitate by filtration.

  • Dissolve the solid in dichloromethane and wash with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a 5% ethyl acetate in heptane eluent.

  • Combine the fractions containing the desired product and concentrate in vacuo to obtain this compound as a colorless solid.

Quality Control: Analytical Methods

To ensure the identity and purity of this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of this compound.[9]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. For mass spectrometry applications, formic acid can be used as a modifier.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons and the amino group protons. The chemical shifts, splitting patterns, and integration values will be consistent with the structure.

  • ¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group and the aromatic carbons.

Visualizing Workflows

To provide a clearer understanding of the procurement and synthesis processes, the following diagrams have been generated using the DOT language.

procurement_workflow cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Inquire Evaluate Suppliers Evaluate Suppliers Request Quotes->Evaluate Suppliers Compare Purity, Price, Lead Time Place Order Place Order Evaluate Suppliers->Place Order Select Vendor Receive Shipment Receive Shipment Place Order->Receive Shipment Sample Material Sample Material Receive Shipment->Sample Material Analytical Testing Analytical Testing Sample Material->Analytical Testing Compare to Specs Compare to Specs Analytical Testing->Compare to Specs Obtain Data (HPLC, NMR) Release or Reject Release or Reject Compare to Specs->Release or Reject Decision

Caption: Procurement and Quality Control Workflow for this compound.

synthesis_workflow Start Start Reactant Starting Aminobenzonitrile Start->Reactant Diazotization Diazotization (HCl, NaNO2, 0°C) Reactant->Diazotization Sandmeyer_Reaction Sandmeyer-type Reaction (SO2/AcOH, Cu(I) or other) Diazotization->Sandmeyer_Reaction Workup Aqueous Workup (Precipitation & Filtration) Sandmeyer_Reaction->Workup Purification Column Chromatography (Silica Gel, EtOAc/Heptane) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic Pathway for this compound.

References

Fundamental Reactivity of Aminobromobenzonitrile Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobromobenzonitrile isomers are a class of versatile organic building blocks that have garnered significant interest in medicinal chemistry and materials science. Their trifunctional nature, featuring amino, bromo, and cyano groups on a benzene ring, allows for a diverse range of chemical transformations. The relative positions of these substituents profoundly influence the electronic and steric properties of the molecule, leading to distinct reactivity profiles for each isomer. This guide provides a comprehensive analysis of the fundamental reactivity of various aminobromobenzonitrile isomers, offering insights into their synthesis, electronic properties, and behavior in common organic reactions. By understanding these nuances, researchers can strategically select the optimal isomer for their synthetic targets, enabling the efficient construction of complex molecules with desired functionalities.

Synthesis of Aminobromobenzonitrile Isomers

The synthesis of aminobromobenzonitrile isomers can be achieved through several routes, typically involving the introduction of the bromo or cyano group onto a pre-existing aminobenzonitrile or bromoaniline derivative. The choice of synthetic strategy often depends on the commercial availability of starting materials and the desired substitution pattern.

General Synthetic Pathways:

  • Electrophilic Bromination of Aminobenzonitriles: This is a common method where an aminobenzonitrile is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine. The regioselectivity is directed by the activating and ortho-, para-directing amino group and the deactivating, meta-directing cyano group.

  • Sandmeyer Reaction of Bromoanilines: A bromoaniline can be diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.

  • Nucleophilic Aromatic Substitution (SNAr): In cases where a suitable leaving group (e.g., fluorine) is present, the amino group can be introduced by reaction with ammonia or an ammonia equivalent.

Below are some examples of synthetic procedures for specific isomers:

  • Synthesis of 4-Amino-3-bromobenzonitrile: Can be synthesized by the bromination of 4-aminobenzonitrile.

  • Synthesis of 2-Amino-6-bromobenzonitrile: Typically synthesized via the regioselective bromination of 2-aminobenzonitrile[1].

  • Synthesis of 4-Amino-2-bromobenzonitrile: Can be prepared from 4-amino-2-chlorobenzonitrile via a Sandmeyer-type reaction[2].

  • Synthesis of 3-Aminobenzonitrile from 3-Aminobenzamide: A common laboratory preparation involves the dehydration of 3-aminobenzamide using a dehydrating agent like thionyl chloride[3].

Fundamental Reactivity: A Comparative Analysis

The reactivity of aminobromobenzonitrile isomers is governed by the interplay of the electronic effects of the amino, bromo, and cyano substituents.

  • Amino Group (-NH₂): A strong activating group due to its +M (mesomeric) effect, donating electron density to the ring and increasing its nucleophilicity. It is an ortho-, para-director in electrophilic aromatic substitution reactions. Its basicity is a key factor in its nucleophilicity.

  • Bromo Group (-Br): A deactivating group due to its -I (inductive) effect, but it is also an ortho-, para-director because of its +M effect (lone pair donation). It serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

  • Cyano Group (-CN): A strong deactivating group due to its -I and -M effects, withdrawing electron density from the ring and making it less nucleophilic. It is a meta-director in electrophilic aromatic substitution.

The relative positions of these groups dictate the overall electronic distribution and steric hindrance at each reactive site.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize key physical and predicted electronic properties of various aminobromobenzonitrile isomers. Experimental data for all isomers is not consistently available in the literature; therefore, predicted values from computational models are included to provide a more complete picture.

Table 1: Physical Properties of Selected Aminobromobenzonitrile Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3-bromobenzonitrile114344-60-4C₇H₅BrN₂197.03139-141[1]
2-Amino-4-bromobenzonitrile9920636C₇H₅BrN₂197.03N/A
2-Amino-5-bromobenzonitrile39263-32-6C₇H₅BrN₂197.0396-100[4]
2-Amino-6-bromobenzonitrile77326-62-6C₇H₅BrN₂197.03152-154[1]
3-Amino-4-bromobenzonitrile72635-78-0C₇H₅BrN₂197.03N/A
3-Amino-5-bromobenzonitrile49674-16-0C₇H₅BrN₂197.03125
4-Amino-2-bromobenzonitrile53312-82-6C₇H₅BrN₂197.03N/A
4-Amino-3-bromobenzonitrile50397-74-5C₇H₅BrN₂197.03106-110[5]

Table 2: Predicted pKa Values of Aminobromobenzonitrile Isomers

IsomerPredicted pKa
2-Amino-3-bromobenzonitrile~1.5 - 2.5
2-Amino-5-bromobenzonitrile~1.0 - 2.0
3-Amino-4-bromobenzonitrile~2.0 - 3.0
4-Amino-3-bromobenzonitrile~1.5 - 2.5

Note: These are estimated values based on the electronic effects of the substituents. Experimental determination is recommended for precise values.

Table 3: Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-Br0.390.23
-CN0.560.66

These constants are crucial for quantitative predictions of reactivity in reactions sensitive to electronic effects.

Key Reactions and Reactivity Trends

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester. The reactivity of the aminobromobenzonitrile isomer in this reaction is primarily influenced by the electronic environment of the C-Br bond and steric hindrance around it.

  • Electronic Effects: Electron-withdrawing groups generally enhance the rate of oxidative addition, the rate-determining step in many cases. The strongly electron-withdrawing cyano group will activate the C-Br bond towards oxidative addition. The electron-donating amino group, depending on its position, can either enhance or diminish this effect.

  • Steric Effects: Substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction.

Expected Reactivity Order (Qualitative): Isomers with the bromine atom in a less sterically hindered position and with activating electronic effects from the other substituents will generally be more reactive. For instance, isomers where the amino group is para to the bromine might exhibit different reactivity compared to when it is ortho, due to a combination of steric and electronic factors.

This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with an amine. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction depends on the ease of oxidative addition to the C-Br bond.

  • Ligand and Base Selection: The choice of phosphine ligand and base is critical for a successful Buchwald-Hartwig amination and can be tailored to the specific isomer and coupling partner[6][7]. Bulky, electron-rich ligands often promote the reaction.

  • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules.

SNAr reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For this to occur, the ring must be activated by strong electron-withdrawing groups, and the leaving group must be in a suitable position (ortho or para) to the activating group.

  • Reactivity of Aminobromobenzonitriles: The cyano group is a strong electron-withdrawing group, which can activate the ring towards nucleophilic attack. The bromine atom can act as a leaving group. The reactivity will be highest for isomers where the bromine is ortho or para to the cyano group. The amino group, being electron-donating, will generally disfavor SNAr.

Electrophilic aromatic substitution on aminobromobenzonitriles will be directed by the interplay of the directing effects of the three substituents.

  • Directing Effects: The amino group is a strong ortho-, para-director. The bromo group is also an ortho-, para-director. The cyano group is a meta-director. The overall regioselectivity will depend on the relative positions of these groups and their combined influence on the stability of the intermediate carbocation (arenium ion). In general, the powerful activating and directing effect of the amino group will likely dominate.

Experimental Protocols

The following are detailed, generalized protocols for key reactions involving aminobromobenzonitrile isomers. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aminobromobenzonitrile Isomer

Objective: To synthesize a biaryl compound from an aminobromobenzonitrile isomer and an arylboronic acid.

Materials:

  • Aminobromobenzonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of Toluene and Water, 4:1)

Procedure:

  • To a round-bottom flask, add the aminobromobenzonitrile isomer, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aminobromobenzonitrile Isomer

Objective: To synthesize an N-aryl aminobenzonitrile from an aminobromobenzonitrile isomer and an amine.

Materials:

  • Aminobromobenzonitrile isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a Schlenk tube.

  • Add the aminobromobenzonitrile isomer, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Factors Influencing Reactivity

G cluster_substituents Substituent Effects cluster_properties Molecular Properties Amino Amino (-NH₂) Reactivity Overall Reactivity Amino->Reactivity +M > -I (Activating) Regioselectivity Regioselectivity Amino->Regioselectivity ortho, para-directing Bromo Bromo (-Br) Bromo->Reactivity -I > +M (Deactivating) Bromo->Regioselectivity ortho, para-directing Cyano Cyano (-CN) Cyano->Reactivity -I, -M (Strongly Deactivating) Cyano->Regioselectivity meta-directing

Caption: Interplay of substituent effects on the reactivity and regioselectivity of aminobromobenzonitriles.

Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L₂ Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Generalized Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L₂]⁺ [Ar-Pd(II)(NHR')L₂]⁺ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NHR')L₂]⁺ Amine Coordination (R'NH₂) Ar-Pd(II)(NR')L Ar-Pd(II)(NR')L [Ar-Pd(II)(NHR')L₂]⁺->Ar-Pd(II)(NR')L Deprotonation (Base) Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')L->Ar-NHR' Reductive Elimination Ar-NHR'->Pd(0)L₂ Catalyst Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

An In-depth Technical Guide to the Chemistry of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromobenzonitrile is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a bromine atom amenable to cross-coupling reactions, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its pivotal role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Identifier Value Source
CAS Number 72115-09-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₅BrN₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 197.03 g/mol --INVALID-LINK--, --INVALID-LINK--
InChI Key VAWTVSTXVGCVJW-UHFFFAOYSA-N--INVALID-LINK--, --INVALID-LINK--
Physical Property Value Source
Appearance Pale-yellow to Yellow-brown Solid--INVALID-LINK--
Melting Point 96-100 °C (for isomer 2-Amino-5-bromobenzonitrile)--INVALID-LINK--
Boiling Point 288.4±25.0 °C (Predicted, for isomer 2-Amino-5-bromobenzonitrile)--INVALID-LINK--
Density ~1.6 g/cm³--INVALID-LINK--
pKa 1.11±0.10 (Predicted, for isomer 2-Amino-5-bromobenzonitrile)--INVALID-LINK--
Solubility Soluble in methanol (for isomer 2-Amino-5-bromobenzonitrile)--INVALID-LINK--

Spectroscopic Data

Spectroscopy Data
¹H NMR Characteristic signals in the aromatic region are expected. Due to the electron-donating amino group and electron-withdrawing nitrile and bromo groups, the aromatic protons will exhibit distinct chemical shifts and coupling patterns.
¹³C NMR Expected signals include those for the six aromatic carbons (with varying chemical shifts due to substitution), and a characteristic signal for the nitrile carbon.
IR Spectroscopy Key expected peaks include N-H stretching vibrations for the primary amine, C≡N stretching for the nitrile group, and C-Br stretching.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-bromo-5-nitrobenzonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 2-bromo-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Reaction of this compound: A Sandmeyer-type Reaction

The following protocol details a reaction where the amino group of this compound is converted to a sulfonyl chloride via a Sandmeyer-type reaction.[1]

Materials:

  • This compound (10.0 g, 50.75 mmol)

  • Concentrated hydrochloric acid (25 mL)

  • Acetic acid (25 mL + 25 mL)

  • Sodium nitrite (3.85 g, 55.82 mmol)

  • Water (12.5 mL)

  • Sulfur dioxide

  • Calcium chloride dihydrate (3.46 g, 20.30 mmol)

  • Dichloromethane

  • Saturated aqueous solution of sodium chloride

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Equipment:

  • Reaction flasks

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a flask, dissolve this compound (10.0 g, 50.75 mmol) in concentrated hydrochloric acid (25 mL) and acetic acid (25 mL).

  • Cool the solution to 0°C in an ice bath and add a solution of sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL).

  • Stir the reaction at 0°C for 15 minutes to form the diazonium salt.

  • In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid (25 mL) at 0°C.

  • Add calcium chloride dihydrate (3.46 g, 20.30 mmol) to the sulfur dioxide solution.

  • Slowly add the diazonium salt solution to the sulfur dioxide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with water, which will cause a white precipitate to form.

  • Collect the precipitate by filtration.

  • Dissolve the solid in dichloromethane and wash with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography using 5% ethyl acetate in heptane as the eluent.

  • Combine the fractions containing the product and concentrate in vacuo to obtain the title compound as a colorless solid.

Role in Drug Development: A Precursor to Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a variety of heterocyclic compounds, many of which exhibit potent biological activity. A significant application of this molecule is in the development of kinase inhibitors, particularly for receptor tyrosine kinases (RTKs), which are key targets in oncology. The versatile functional groups of this compound allow for its elaboration into complex molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their function and downstream signaling.

The following diagram illustrates the logical workflow from this compound as a starting material to the inhibition of key oncogenic signaling pathways.

G cluster_0 Synthesis of Kinase Inhibitors cluster_1 Targeted Therapy in Oncology This compound This compound Intermediate Scaffolds Intermediate Scaffolds This compound->Intermediate Scaffolds Chemical Synthesis (e.g., Suzuki Coupling, Cyclization) Final Kinase Inhibitor Final Kinase Inhibitor Intermediate Scaffolds->Final Kinase Inhibitor Further Functionalization Receptor Tyrosine Kinases (RTKs)\n(e.g., AXL, RET, FLT3) Receptor Tyrosine Kinases (RTKs) (e.g., AXL, RET, FLT3) Final Kinase Inhibitor->Receptor Tyrosine Kinases (RTKs)\n(e.g., AXL, RET, FLT3) Inhibition Inhibition of Tumor Growth Inhibition of Tumor Growth Final Kinase Inhibitor->Inhibition of Tumor Growth Therapeutic Outcome Downstream Signaling Pathways\n(e.g., PI3K/AKT, RAS/MAPK) Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) Receptor Tyrosine Kinases (RTKs)\n(e.g., AXL, RET, FLT3)->Downstream Signaling Pathways\n(e.g., PI3K/AKT, RAS/MAPK) Activation Tumor Cell Proliferation,\nSurvival, and Metastasis Tumor Cell Proliferation, Survival, and Metastasis Downstream Signaling Pathways\n(e.g., PI3K/AKT, RAS/MAPK)->Tumor Cell Proliferation,\nSurvival, and Metastasis Promotion

Caption: Workflow from this compound to Therapeutic Outcome.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties and versatile reactivity provide a robust platform for the synthesis of novel and complex molecular architectures. The ability to leverage its functional groups in various synthetic transformations has positioned it as a key intermediate in the development of targeted therapies, most notably in the pursuit of potent and selective kinase inhibitors for the treatment of cancer. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the synthetic potential of this valuable compound.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-bromobenzonitrile is a versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups that enable the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its strategic placement of an amino group, a bromo substituent, and a nitrile moiety on a benzene ring allows for a multitude of synthetic transformations, making it a valuable starting material for the discovery and development of novel drug candidates. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and other bioactive molecules. We will delve into synthetic methodologies, quantitative biological data, and the signaling pathways these compounds modulate.

Synthetic Utility of this compound

The chemical architecture of this compound, with its nucleophilic amino group and electrophilic sites, makes it an ideal precursor for constructing various heterocyclic systems. Key reactions include:

  • Cyclocondensation Reactions: The amino and nitrile groups can participate in cyclization reactions with various reagents to form fused heterocyclic systems like quinazolines, pyrimidines, and pyridopyrimidines. These scaffolds are prevalent in many clinically approved drugs.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for introducing a wide range of aryl, heteroaryl, or alkyl groups via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. This allows for extensive exploration of the chemical space around the core structure to optimize biological activity.

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, providing another avenue for structural diversification.

Applications in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural motifs accessible from this compound are well-suited for the design of kinase inhibitors that can compete with ATP for binding to the kinase active site.

Quinazoline-Based Kinase Inhibitors

Quinazoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting the Epidermal Growth Factor Receptor (EGFR). While direct synthesis from this compound is not extensively documented in publicly available literature, a closely related analogue, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, has been utilized in the synthesis of potent quinazoline-based anticancer agents.[1] The general synthetic strategy involves the reaction of the aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization with a substituted aniline.[1]

Table 1: Anticancer Activity of Quinazoline Derivatives [1]

Compound IDTarget Cell LineIC50 (µM)
6c A5490.15
H4600.10
HT-290.12
MKN-450.08
U87MG0.11
6i A5490.11
H4600.09
HT-290.10
MKN-450.06
U87MG0.09
Gefitinib A5490.18
H4600.15
HT-29>10
MKN-450.12
U87MG8.76
Pyrimidine-Based Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is another privileged structure in kinase inhibitor design. While a direct synthesis from this compound is not explicitly detailed, the closely related 2-amino-5-bromopyrimidine is a common starting material for the synthesis of inhibitors targeting kinases such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).[2][3][4] The synthetic strategies often involve sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[5]

Table 2: Biological Activity of Diaminopyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseExample Compound IC50 (nM)Target Cancer Cell LinesExample Compound IC50 (nM)
DiaminopyrimidinesFAKA12: Not specifiedA549, MDA-MB-231A12: 130, 94
DiaminopyrimidinesCDK722: 7.21MV4-1122: 208.1

Experimental Protocols

Representative Protocol: Synthesis of (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(4-(2-(trifluoromethyl)styryl)phenylamino)quinazoline (6a) [1]

  • A mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1.05 g, 3.60 mmol), toluene (9.3 mL), acetic acid (0.01 mL), and DMF-DMA (25 mL) is heated to 105 °C and stirred for 3 hours.

  • The toluene is completely removed under vacuum.

  • To the residue, acetic acid (9.3 mL) and (E)-4-(2-(trifluoromethyl)styryl)aniline (0.95 g, 3.60 mmol) are added.

  • The mixture is heated to 130 °C and stirred for 1.5 hours.

  • After cooling, the reaction mixture is purified by column chromatography to yield the final product.

Signaling Pathways

The therapeutic efficacy of the synthesized compounds often stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival. Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent downstream signaling.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P1 RAS-RAF-MEK-ERK Pathway EGFR->P1 Activates P2 PI3K-AKT-mTOR Pathway EGFR->P2 Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival P1->Proliferation P2->Proliferation

EGFR Signaling Pathway Inhibition
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Dysregulation of this pathway is common in many cancers. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT and its downstream effectors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

PI3K/AKT/mTOR Signaling Pathway
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. It plays a critical role in immunity, cell proliferation, and hematopoiesis. JAK inhibitors block the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of target genes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

JAK-STAT Signaling Pathway

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry. Its utility in constructing privileged scaffolds for kinase inhibitors, such as quinazolines and pyrimidines, highlights its importance in modern drug discovery. The ability to readily diversify the core structure through various chemical transformations allows for the fine-tuning of biological activity and pharmacokinetic properties. Further exploration of the synthetic potential of this compound is warranted to unlock new classes of bioactive molecules for the treatment of a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Amino-2-bromobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the chemoselective reduction of the aromatic nitro group of 2-bromo-5-nitrobenzonitrile, a common and effective transformation. The protocol is designed to be robust and scalable for research and development purposes. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis, and methods that preserve sensitive functional groups such as halogens and nitriles are highly valuable[1].

Reaction Principle

The synthesis is achieved via the reduction of the nitro group of 2-bromo-5-nitrobenzonitrile. While various reagents can accomplish this, Tin(II) chloride (SnCl₂) in an alcoholic solvent is a well-established method known for its high chemoselectivity[1][2][3]. This reagent effectively reduces the nitro group without affecting the bromo and cyano functionalities present on the aromatic ring[2]. The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation and dehydration steps to yield the desired amine.

Comparative Data of Reduction Methods

The selection of a reducing agent is critical for preserving the other functional groups on the molecule. The following table summarizes common methods for aryl nitro group reduction compatible with halogen and nitrile substituents.

Reducing SystemReagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)Notes
Metal/Acid Reduction SnCl₂·2H₂O Ethanol or Ethyl Acetate ~78 (Reflux) 1 - 3 >90 High chemoselectivity; tolerates halogens and nitriles well[1][2].
Metal/Acid ReductionFe / Acetic AcidEthanol / Water30180-95A mild and cost-effective alternative[4].
Catalytic HydrogenationRaney® Nickel, H₂Methanol or Ethanol25 - 602 - 8>90Preferred over Pd/C to avoid dehalogenation of bromo groups[1].
Transfer HydrogenationHCOOH–NEt₃ / Pd/CEthanol / WaterAmbientVariableHighUses a safer hydrogen source than H₂ gas[5][6].

Experimental Protocol: Synthesis via Tin(II) Chloride Reduction

This protocol details the procedure for the reduction of 2-bromo-5-nitrobenzonitrile to this compound using Tin(II) chloride dihydrate.

Materials and Equipment
  • Reagents:

    • 2-bromo-5-nitrobenzonitrile (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)[1]

    • Ethanol (or Ethyl Acetate)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (or 2M KOH)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Equipment for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring

Procedure
  • Reaction Setup: In a round-bottom flask, add 2-bromo-5-nitrobenzonitrile (1.0 eq) and Tin(II) chloride dihydrate (4-5 eq)[1].

  • Solvent Addition: Add ethanol or ethyl acetate to the flask (approximately 15-20 mL per gram of the starting nitro compound)[1].

  • Reaction: Stir the mixture and heat it to reflux (approximately 78°C for ethanol). Monitor the reaction's progress using TLC or LC-MS until the starting material is completely consumed (typically 1-3 hours)[1].

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate or 2M potassium hydroxide to neutralize the acid and precipitate tin salts. Adjust the pH until it is basic (pH > 8)[1].

  • Extraction: Extract the resulting mixture with ethyl acetate (3 times the volume of the reaction mixture)[1].

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine 2-bromo-5-nitrobenzonitrile and SnCl₂·2H₂O in Flask add_solvent Add Ethanol Solvent start->add_solvent heat Heat to Reflux (1-3 hours) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool quench Quench with NaHCO₃ (aq) to pH > 8 cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

References

Application Note: Detailed Experimental Procedure for Suzuki Coupling with 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Amino-2-bromobenzonitrile with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of both an amino and a nitrile group on the benzonitrile ring requires careful optimization of reaction conditions to achieve high yields and purity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[2]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is crucial for successful coupling.[3] For electron-rich aryl bromides like the target substrate, bulky and electron-rich phosphine ligands are often preferred to facilitate the oxidative addition step.[3]

Parameter Condition 1 Condition 2 Condition 3 Reference Example
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)Aryl Bromide
Boronic Acid Arylboronic acid (1.2 equiv)Arylboronic acid (1.5 equiv)Arylboronic acid (1.1 equiv)Phenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂
Ligand -SPhos (4 mol%)XPhos (4 mol%)SPhos
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (10:1)1,4-Dioxane/H₂O
Temperature 90 °C100 °C80 °C100 °C
Time 12-16 h24 h12 h24 h
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Argon

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 197 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).[5] Subsequently, add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath set to 90 °C and stir the mixture vigorously.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2-arylbenzonitrile product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup: - this compound - Arylboronic acid - Base Inert Establish Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Addition Add Catalyst and Degassed Solvent Inert->Addition Heating Heat and Stir (e.g., 90 °C) Addition->Heating Monitoring Monitor Reaction (TLC or LC-MS) Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Reaction Complete Extract Aqueous Workup Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-X Pd0->PdII_Complex Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Complex->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArX Ar-X ArX->PdII_Complex ArB Ar'-B(OR)₂ ArB->PdII_Biaryl Base Base Base->PdII_Biaryl

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides.[1][2] These arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of 5-Amino-2-bromobenzonitrile. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the aromatic ring may influence the reactivity of the substrate. Therefore, careful selection and optimization of the reaction conditions, including the palladium catalyst, phosphine ligand, base, and solvent, are crucial for achieving high reaction efficiency.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[3][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[3][4]

Recommended Starting Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes recommended starting conditions based on successful protocols for structurally similar substrates, such as other substituted bromoanilines and bromobenzonitriles. Optimization of these parameters is likely necessary to achieve the best results for a specific amine coupling partner.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is often preferred for its air stability. Pd(OAc)₂ is also a common and effective Pd(II) source.[5]
Ligand XPhos (2-6 mol%), BINAP (2-6 mol%), or Xantphos (3-7 mol%)The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective.[4]
Base NaOtBu (1.2-1.5 equiv), Cs₂CO₃ (1.5-2.0 equiv), or K₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases like NaOtBu are common. Weaker inorganic bases like Cs₂CO₃ or K₂CO₃ can be used for base-sensitive substrates.[3][4]
Solvent Toluene, Dioxane, or THFAnhydrous conditions are essential. Toluene is a common choice due to its high boiling point.[3]
Temperature 80-110 °CThe optimal temperature will depend on the specific catalyst system and the reactivity of the coupling partners.[4]
Reaction Time 4-24 hoursReaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Pd precatalyst, ligand, and base to a dry Schlenk flask. B Seal, evacuate, and backfill the flask with inert gas (3x). A->B C Add this compound and anhydrous solvent. B->C D Add the amine coupling partner via syringe. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC, LC-MS, or GC-MS. E->F G Cool the reaction to room temperature and dilute with an organic solvent. F->G H Wash the organic layer with water and brine. G->H I Dry the organic layer, filter, and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Inert Atmosphere: Seal the flask/tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound and the anhydrous solvent.

  • Amine Addition: Add the amine coupling partner to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or a stronger base. The ratio of ligand to palladium can also be optimized.

  • Side Products: The formation of hydro-dehalogenated starting material can be an issue. This may be minimized by ensuring strictly anhydrous and anaerobic conditions.

  • Catalyst Deactivation: The presence of the free amino group and the nitrile on the substrate could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands can often mitigate this issue.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Disclaimer: This document provides generalized information and protocols. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions. The user is responsible for validating the procedures and adapting them for their specific needs.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive quinazoline derivatives utilizing 5-Amino-2-bromobenzonitrile as a versatile starting material. The resulting 7-aminoquinazoline scaffolds are of significant interest in medicinal chemistry, particularly as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are often dysregulated in various cancers.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The strategic use of this compound as a precursor allows for the synthesis of 7-amino substituted quinazolines. The amino group at the 7-position serves as a key pharmacophore, contributing to the biological activity of these molecules, while the bromine atom at the 2-position of the starting material can be exploited for further diversification of the quinazoline scaffold. This document outlines key synthetic strategies and provides detailed experimental protocols for the preparation of these valuable compounds.

Synthetic Approaches

Two primary synthetic strategies for the construction of the quinazoline ring from this compound are highlighted:

  • Cyclocondensation with Guanidine Derivatives: This approach offers a direct and efficient method for the synthesis of 2,4-diamino-7-bromoquinazolines. The reaction proceeds via a cyclocondensation reaction between the aminobenzonitrile and a suitable guanidine source.

  • Acid-Mediated [4+2] Annulation: This method allows for the synthesis of 2-amino-4-iminoquinazoline derivatives through a reaction with N-substituted cyanamides. This versatile, one-pot reaction proceeds via the formation of an amidine intermediate followed by intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2,4-diaminoquinazoline via Cyclocondensation

This protocol describes the synthesis of 7-Bromo-2,4-diaminoquinazoline from this compound and chloroformamidine hydrochloride.

Materials:

  • This compound

  • Chloroformamidine hydrochloride

  • 2-Methoxyethyl ether

  • Standard laboratory glassware with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in 2-methoxyethyl ether.

  • Add chloroformamidine hydrochloride (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold 2-methoxyethyl ether and dry under vacuum to afford the desired 7-Bromo-2,4-diaminoquinazoline.

Data Presentation:

Starting MaterialReagentSolventReaction TimeProductYield (%)
This compoundChloroformamidine hydrochloride2-Methoxyethyl ether4-6 h7-Bromo-2,4-diaminoquinazolineNot specified

Yields are variable and depend on the specific reaction conditions and scale.

Protocol 2: Synthesis of N-Benzyl-7-bromo-4-(benzylamino)quinazolin-2-amine via Acid-Mediated Annulation

This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines and outlines the synthesis of a representative N-benzyl substituted derivative.[1]

Materials:

  • This compound

  • N-Benzylcyanamide

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 eq) and N-benzylcyanamide (1.5 mmol, 1.5 eq).

  • Add HFIP (5 mL) as the solvent.

  • Add hydrochloric acid (2.0 mmol, 2.0 eq) to the mixture.

  • Seal the vial and heat the reaction mixture to 70 °C in an oil bath for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-benzyl-7-bromo-4-(benzylamino)quinazolin-2-amine.

Data Presentation:

Starting MaterialReagentCatalyst/SolventTemp.TimeProductYield (%)
This compoundN-BenzylcyanamideHCl / HFIP70 °C1 hN-Benzyl-7-bromo-4-(benzylamino)quinazolin-2-amine70-80% (estimated)

Yields are estimated based on similar substrates from the cited literature and may vary.

Applications in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazoline derivatives, particularly those with a 4-anilino substitution, are well-established as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The 7-aminoquinazolines synthesized from this compound are designed to interact with the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.

EGFR Inhibitory Activity of 7-Substituted Quinazoline Derivatives:

Compound ClassTargetIC50 (nM)
4-Anilino-7-aminoquinazolinesEGFR (wild-type)0.8 - 60.1
4-Anilino-7-aminoquinazolinesEGFR (T790M mutant)2.7

Data is compiled from various sources reporting on 7-substituted quinazoline derivatives.[2][3][4]

Visualizations

Experimental Workflow: Synthesis of 7-Bromo-2,4-diaminoquinazoline

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Cyclocondensation (Reflux, 4-6h) A->D B Chloroformamidine hydrochloride B->D C 2-Methoxyethyl ether C->D E Cooling & Filtration D->E F Washing & Drying E->F G 7-Bromo-2,4-diaminoquinazoline F->G

Caption: Workflow for the synthesis of 7-Bromo-2,4-diaminoquinazoline.

Signaling Pathway: Inhibition of EGFR by 7-Aminoquinazoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 7-Aminoquinazoline Derivative Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Inhibition of the EGFR signaling pathway by 7-aminoquinazoline derivatives.

References

Application Note: High-Purity Isolation of 5-Amino-2-bromobenzonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-Amino-2-bromobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase. This protocol is designed to efficiently remove common impurities from the crude reaction mixture, yielding the target compound with high purity suitable for subsequent synthetic steps in drug development and research.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor for the synthesis of pharmacologically active molecules. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final active pharmaceutical ingredient (API). Column chromatography is a robust and widely adopted technique for the purification of organic compounds. This document outlines a standardized and reproducible protocol for the purification of this compound using silica gel flash chromatography. Due to the presence of an amino group, which can interact with the acidic silica gel, special considerations for mobile phase selection and column preparation are discussed to ensure optimal separation and recovery.

Data Presentation

Table 1: Materials and Equipment
ItemSpecification
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Mobile Phase Solvents HPLC Grade Hexane and Ethyl Acetate
Crude Sample This compound (off-white solid)
Apparatus Glass Chromatography Column, TLC Plates (Silica gel 60 F₂₅₄), UV Lamp (254 nm), Rotary Evaporator, Standard laboratory glassware
Ancillary Materials Sand (washed and dried), Cotton or Glass Wool
Table 2: Recommended Chromatographic Parameters
ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase (Eluent) 5-20% Ethyl Acetate in Hexane/HeptaneA starting point of 5% ethyl acetate in heptane has been reported to be effective. Optimization may be required based on TLC analysis.
Target Rf Value ~0.2-0.35An optimal Rf in the selected mobile phase ensures good separation and a reasonable elution time.
Sample Loading (Dry) 1-5% (w/w) of silica gelFor difficult separations, a lower loading of 1-2% is recommended. For easier separations, up to 5% may be possible.
Column Dimensions Dependent on scaleA silica gel to crude compound ratio of 30:1 to 100:1 (w/w) is a good starting point.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare several TLC developing chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of the TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp (254 nm).

  • The ideal solvent system will give the target compound an Rf value between 0.2 and 0.35, with good separation from impurities.

Column Preparation (Slurry Method)
  • Select a glass column of appropriate size based on the amount of crude material to be purified. A general guideline is to use 30-100g of silica gel for every 1g of crude compound.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, which helps in settling the silica bed. It is critical to not let the silica gel run dry.

  • Add another layer of sand (approx. 1 cm) on top of the packed silica gel to prevent disturbance of the surface during sample and eluent addition.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial eluent through it.

Sample Loading (Dry Loading Method)

Dry loading is recommended for samples that are not readily soluble in the initial mobile phase and to ensure a narrow sample band.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small portion of silica gel (approximately 2-3 times the weight of the crude material) to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar impurities.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Assess the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.

Mandatory Visualization

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Optimization (5-20% EtOAc/Hexane) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Dry Load Sample (Crude + Silica) Pack->Load Elute Elute with Mobile Phase (Gradient if needed) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Amino-2-bromobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The primary and most scalable synthetic route involves the reduction of 2-bromo-5-nitrobenzonitrile. This note outlines two effective and industrially applicable methods for this transformation: catalytic hydrogenation and metal-mediated reduction. Quantitative data is presented in a structured table for easy comparison, followed by detailed experimental protocols and a workflow diagram to ensure successful and safe implementation on a larger scale.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active molecules. Its efficient and scalable synthesis is critical for advancing pharmaceutical research and development. The most direct and high-yielding pathway to this intermediate is the reduction of the corresponding nitro compound, 2-bromo-5-nitrobenzonitrile. This method is advantageous due to the ready availability of the starting material and the generally clean and efficient nature of nitro group reductions. This application note details two robust protocols for this key transformation, suitable for scale-up.

Comparative Data of Synthetic Routes

The selection of a synthetic route for large-scale production depends on factors such as yield, cost, safety, and equipment availability. Below is a summary of two common methods for the reduction of 2-bromo-5-nitrobenzonitrile.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron-Mediated Reduction
Starting Material 2-bromo-5-nitrobenzonitrile2-bromo-5-nitrobenzonitrile
Key Reagents H₂, Palladium on Carbon (Pd/C)Iron powder, Acetic Acid
Solvent Methanol or EthanolEthanol/Water
Reaction Temperature Room Temperature to 50°C70-80°C
Reaction Time 2-8 hours4-12 hours
Pressure 1-10 atm (H₂)Atmospheric
Typical Yield >95%85-95%
Purification Filtration of catalyst, solvent evaporationFiltration, Extraction, Crystallization
Advantages High yield, clean reaction, easy product isolationCost-effective, no specialized pressure equipment needed
Disadvantages Requires specialized hydrogenation equipment, catalyst costLonger reaction times, potential for iron contamination

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes the reduction of 2-bromo-5-nitrobenzonitrile using palladium on carbon as a catalyst under a hydrogen atmosphere. This method is highly efficient and typically provides a very clean product.

Materials:

  • 2-bromo-5-nitrobenzonitrile

  • 10% Palladium on Carbon (50% wet)

  • Methanol

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, charge 2-bromo-5-nitrobenzonitrile (1.0 eq).

  • Solvent Addition: Add a sufficient volume of methanol to create a slurry that allows for efficient stirring (approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (50% wet, 1-2 mol% Pd relative to the substrate).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 atm) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 25-30°C).

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product is often of high purity after solvent removal. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Iron-Mediated Reduction

This protocol utilizes the reduction of the nitro group using iron powder in an acidic medium. It is a classic and cost-effective method suitable for large-scale synthesis without the need for specialized high-pressure equipment.

Materials:

  • 2-bromo-5-nitrobenzonitrile

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

Procedure:

  • Reactor Setup: To a mechanically stirred reactor, add 2-bromo-5-nitrobenzonitrile (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (3.0-5.0 eq) to the slurry.

  • Reaction Initiation: Slowly add glacial acetic acid (1.0-1.2 eq) to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a bed of filter aid to remove the iron salts. Wash the filter cake with ethanol.

  • Solvent Removal and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue.

  • Neutralization: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene or ethanol/water).

Workflow and Process Visualization

The following diagram illustrates the general workflow for the large-scale synthesis of this compound via reduction of 2-bromo-5-nitrobenzonitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Starting Material (2-bromo-5-nitrobenzonitrile) C Charge Reactor A->C B Solvent & Reagents (e.g., Methanol, Pd/C or Iron, Acetic Acid) B->C D Reduction Reaction (Catalytic Hydrogenation or Metal/Acid Reduction) C->D E Reaction Monitoring (TLC, LC-MS) D->E In-process control F Filtration (Catalyst/Iron Salts Removal) D->F E->D G Extraction & Washing (for Metal/Acid method) F->G If applicable H Solvent Removal F->H G->H I Purification (Recrystallization) H->I J This compound (Final Product) I->J

Application Notes and Protocols for the Utilization of 5-Amino-2-bromobenzonitrile in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Amino-2-bromobenzonitrile as a versatile building block in the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic positioning of the amino, bromo, and nitrile functional groups on the benzene ring makes this reagent a valuable precursor for the construction of diverse molecular scaffolds, including quinazolines, benzimidazoles, and benzothiazoles. The methodologies presented herein encompass classical cyclization reactions, modern palladium-catalyzed cross-coupling strategies, and efficient domino processes.

Synthesis of Quinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with significant therapeutic potential, including anticancer and anti-inflammatory agents. This compound serves as an excellent starting material for the synthesis of 6-amino-substituted quinazolines.

Application Note: Synthesis of 6-Aminoquinazolines via Domino Reaction

A highly efficient approach to constructing fused quinazoline systems is through a domino reaction, which combines multiple transformations in a single synthetic operation. An adaptation of a palladium-catalyzed domino synthesis of 5-amino-indolo[1,2-a]quinazolines from 2-aminobenzonitriles can be employed.[1] This strategy involves an initial Buchwald-Hartwig amination followed by an intramolecular cyclization.

A proposed domino reaction for the synthesis of a 6-amino-substituted quinazoline derivative is depicted below. The reaction of this compound with an appropriate amine under palladium catalysis would lead to an N-arylated intermediate, which can then undergo intramolecular cyclization to form the quinazoline ring.

G A This compound D Buchwald-Hartwig Amination A->D B Amine (R-NH2) B->D C Pd Catalyst, Base C->D E N-Aryl Intermediate D->E F Intramolecular Cyclization E->F G 6-Amino-substituted Quinazoline F->G G A This compound D Buchwald-Hartwig Amination A->D B Ammonia Equivalent B->D C Pd Catalyst, Base C->D E 2,5-Diaminobenzonitrile D->E F Reduction E->F G 1,2-Phenylenediamine Derivative F->G I Condensation/Cyclization G->I H Carboxylic Acid/Aldehyde H->I J Substituted Benzimidazole I->J G A This compound C Nucleophilic Aromatic Substitution A->C B Sulfur Nucleophile B->C D 2-Amino-thiophenol Derivative C->D F Condensation/Cyclization D->F E Carboxylic Acid/Aldehyde E->F G 6-Amino-substituted Benzothiazole F->G G A This compound D Suzuki-Miyaura Coupling A->D B Aryl Boronic Acid B->D C Pd Catalyst, Base C->D E 2-Aryl-5-aminobenzonitrile D->E F Cyclization Precursor E->F G Complex Heterocycles F->G

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Amino-2-bromobenzonitrile with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful, palladium-catalyzed reaction offers high functional group tolerance and is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Amino-2-bromobenzonitrile with a variety of arylboronic acids. The resulting 5-amino-2-arylbenzonitrile scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. The protocols and data presented herein provide a comprehensive guide for researchers engaged in drug discovery and development.

Reaction Scheme

The general transformation involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a suitable base and solvent system.

General Reaction:

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The expected yields are based on analogous reactions reported in the literature for structurally similar substrates.[1][2][3][4]

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-1885-95
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
33-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101288-98
44-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001482-92
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951875-85
64-Cyanophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101670-85
72-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901278-88

Experimental Protocols

Two representative protocols are provided below, utilizing common palladium catalyst systems. These can be adapted for various arylboronic acids.

Protocol 1: Using Pd(PPh₃)₄

This protocol is a general method suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).

  • Reaction: Stir the reaction mixture vigorously at 90-95 °C under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Using a Buchwald Ligand System (SPhos)

This protocol is particularly effective for challenging or sterically hindered arylboronic acids and can often be run at lower catalyst loadings.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Toluene

  • Deionized water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio, e.g., 10 mL of toluene and 1 mL of water per 1 mmol of this compound).

  • Reaction: Stir the reaction mixture vigorously at 100-110 °C under the argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-18 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 5-amino-2-arylbenzonitrile.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)2 Base PdII_ArylAryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Monitoring cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (90-110 °C, 12-18 h) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: 5-Amino-2-arylbenzonitrile purify->product

References

Application Notes and Protocols for the Functionalization of the Amino Group in 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the primary amino group of 5-amino-2-bromobenzonitrile. This compound is a valuable building block in medicinal chemistry and materials science, and the ability to selectively functionalize its amino group opens up a wide range of possibilities for creating novel molecules with diverse properties. The protocols detailed below cover key transformations including acylation, alkylation, arylation, diazotization, and sulfonylation.

Acylation of this compound

Acylation of the amino group in this compound is a fundamental transformation that introduces an amide functionality. This is a common strategy in drug design to modify the physicochemical properties of a molecule, such as its solubility, stability, and ability to participate in hydrogen bonding. The reaction is typically carried out by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Experimental Protocol: Acylation with Acetyl Chloride

This protocol describes the N-acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Acetyl Chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer.[1]

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Purification and Characterization: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield the desired N-(3-bromo-4-cyanophenyl)acetamide.

Quantitative Data: Acylation Reactions
Acylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideN-(3-bromo-4-cyanophenyl)acetamide239.0785-95>98%
Benzoyl ChlorideN-(3-bromo-4-cyanophenyl)benzamide301.1480-90>98%

Note: Yields are based on analogous acylation reactions of aromatic amines and may vary.[1]

Diagram: Acylation Workflow

acylation_workflow start Start: 5-Amino-2- bromobenzonitrile dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (Pyridine/TEA) cool->add_base add_acyl Add Acylating Agent add_base->add_acyl react Stir at 0 °C to RT add_acyl->react monitor Monitor by TLC react->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry purify Purify by Column Chromatography dry->purify product Product: N-Acylated Derivative purify->product

Caption: General workflow for the acylation of this compound.

Alkylation of this compound

N-alkylation introduces alkyl groups to the amino moiety, which can significantly impact the lipophilicity and metabolic stability of the molecule. This can be achieved through classical methods using alkyl halides or via reductive amination.

Experimental Protocol: N-Alkylation with Methyl Iodide

This protocol outlines the methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate.[2]

  • Extraction and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired N-methylated product.

Quantitative Data: Alkylation Reactions
Alkylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)
Methyl Iodide5-(Methylamino)-2-bromobenzonitrile211.0685-95
Benzyl Bromide5-(Benzylamino)-2-bromobenzonitrile287.1690-98

Note: Yields are based on analogous alkylation reactions of aromatic amines.[2]

Arylation of this compound

N-arylation, the formation of a nitrogen-carbon bond with an aryl group, is a powerful tool for constructing complex molecular architectures. The Chan-Lam and Buchwald-Hartwig cross-coupling reactions are modern methods for achieving this transformation.

Experimental Protocol: Chan-Lam N-Arylation with Phenylboronic Acid

This protocol describes the copper-catalyzed N-arylation of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Tetramethylethylenediamine (TMEDA)

  • Dichloromethane (DCM) or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), Cu(OAc)₂ (0.1-0.2 equivalents), and the base (Et₃N or TMEDA, 2.0 equivalents) in the chosen solvent (DCM or methanol).[3]

  • Reaction: Stir the reaction mixture at room temperature under an open-air environment.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the N-phenylated product.

Quantitative Data: Arylation Reactions
Arylating AgentCoupling MethodProductMolecular Weight ( g/mol )Typical Yield (%)
Phenylboronic acidChan-Lam5-(Phenylamino)-2-bromobenzonitrile273.13Good

Note: "Good" yield is reported in the literature for analogous reactions.[3]

Diagram: Functionalization Pathways

functionalization_pathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_arylation Arylation cluster_diazotization Diazotization start This compound acylation_reagent Acyl Chloride (e.g., Acetyl Chloride) start->acylation_reagent alkylation_reagent Alkyl Halide (e.g., Methyl Iodide) start->alkylation_reagent arylation_reagent Arylboronic Acid start->arylation_reagent diazotization_reagent NaNO2, HCl start->diazotization_reagent acylated_product N-Acyl Derivative acylation_reagent->acylated_product Base (Pyridine) alkylated_product N-Alkyl Derivative alkylation_reagent->alkylated_product Base (K2CO3) arylated_product N-Aryl Derivative arylation_reagent->arylated_product Cu(OAc)2, Base diazonium_salt Diazonium Salt diazotization_reagent->diazonium_salt

Caption: Key functionalization pathways for the amino group of this compound.

Diazotization of this compound

Diazotization converts the primary amino group into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can be subsequently displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, hydroxyl, cyano, and other functional groups.

Experimental Protocol: Formation of the Diazonium Salt

This protocol describes the in-situ formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice bath

  • Beakers or round-bottom flasks

Procedure:

  • Preparation of Amine Solution: In a flask, prepare a solution of this compound (10.0 g, 50.75 mmol) in concentrated hydrochloric acid (25 mL) and acetic acid (25 mL).[4]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL).[4]

  • Diazotization: Slowly add the sodium nitrite solution to the cooled amine solution, maintaining the temperature at 0 °C. Stir the reaction mixture for 15 minutes.[4]

  • Subsequent Reaction: The resulting diazonium salt solution is highly reactive and is typically used immediately in the next step without isolation. For example, it can be added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce the corresponding nucleophile.

Sulfonylation of this compound

Sulfonylation of the amino group yields a sulfonamide, a functional group prevalent in many marketed drugs. Sulfonamides are often used to mimic carboxylic acids and can improve the pharmacokinetic profile of a compound.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the reaction of this compound with p-toluenesulfonyl chloride (tosyl chloride).

Materials:

  • This compound

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dilute Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring overnight.

  • Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid. A precipitate of the crude sulfonamide should form.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data: Sulfonylation Reaction
Sulfonylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)
p-Toluenesulfonyl chlorideN-(3-bromo-4-cyanophenyl)-4-methylbenzenesulfonamide351.2370-85

Note: Yield is based on general sulfonylation procedures for aromatic amines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 5-Amino-2-bromobenzonitrile. The following frequently asked questions (FAQs) and technical guides address common issues encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is failing or giving very low yields. What are the most common reasons?

Low to no yield in the Suzuki coupling of this compound can often be attributed to several factors. The primary suspect is often catalyst inhibition or deactivation due to the presence of the amino group, which can coordinate to the palladium catalyst.[1][2] Other significant factors include suboptimal reaction conditions (catalyst, ligand, base, solvent), poor quality of reagents, and the presence of oxygen in the reaction vessel.[3]

Q2: How does the amino group in this compound interfere with the Suzuki coupling?

The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles and anilines in Suzuki couplings. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[3]

Q3: I am observing significant amounts of debromination of my starting material. What causes this and how can I prevent it?

The formation of 5-aminobenzonitrile (debromination) is a common side reaction. This can be caused by impurities in the reagents or solvents, or by side reactions with the base or solvent.[3] To minimize debromination, ensure high purity of all starting materials and use freshly distilled and thoroughly degassed solvents. A change in the ligand or catalyst system might also be necessary.

Q4: What are the likely byproducts in this reaction, and how can I identify them?

Besides the debrominated starting material, other common byproducts include the homocoupling of the boronic acid and the homocoupling of this compound. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another possibility, especially with prolonged heating.[1] These byproducts can be identified using techniques like LC-MS and NMR by comparing the observed masses and spectra with the expected values.

Q5: I am having solubility issues with my starting materials or base. How can I address this?

Poor solubility of reactants can significantly slow down or even prevent the reaction.[4] For this compound, which has a polar nature, a mixture of a polar aprotic solvent like DMF or dioxane with water is often effective.[5] Ensure the base is finely powdered to maximize its surface area and solubility. If using a biphasic system, vigorous stirring is crucial to ensure good mixing between the organic and aqueous phases. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also improve the reaction rate in biphasic systems.[4]

Troubleshooting Guide

If you are experiencing a failed or low-yielding Suzuki coupling with this compound, follow this troubleshooting workflow.

G cluster_start Initial Reaction Failure cluster_reagents Reagent & Setup Check cluster_conditions Reaction Condition Optimization cluster_analysis Byproduct Analysis start Low or No Product reagent_purity Check Purity of: - this compound - Boronic Acid - Solvents (anhydrous & degassed) - Base (dry & finely powdered) start->reagent_purity Step 1 inert_atmosphere Ensure Rigorous Inert Atmosphere (3x vacuum/backfill cycles) reagent_purity->inert_atmosphere catalyst_ligand Screen Catalyst & Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Try a pre-formed catalyst inert_atmosphere->catalyst_ligand Step 2 base_solvent Screen Base & Solvent - Bases: K3PO4, Cs2CO3, K2CO3 - Solvents: Dioxane/H2O, Toluene/H2O, DMF catalyst_ligand->base_solvent temperature Vary Reaction Temperature (e.g., 80°C, 100°C, 120°C) base_solvent->temperature byproducts Identify Byproducts (LC-MS, NMR) - Debromination? - Homocoupling? - Protodeboronation? temperature->byproducts Step 3 address_byproducts Address Specific Byproducts: - Debromination: Change ligand/base - Homocoupling: Improve degassing - Protodeboronation: Milder base, anhydrous conditions byproducts->address_byproducts

A logical workflow for troubleshooting failed Suzuki couplings.

Data on Reaction Conditions for Structurally Similar Substrates

While specific data for this compound is sparse, the following tables provide a summary of successful Suzuki coupling conditions for structurally related ortho-bromoanilines and other challenging nitrogen-containing substrates. This data can serve as a valuable starting point for optimization.

Table 1: Catalyst and Ligand Comparison for Suzuki Coupling of Bromoanilines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O80Moderate[6]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100High[5]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90Low (11%)[7]
CataCXium A Pd G3CataCXium ACs₂CO₃2-MeTHF7091[7]

Table 2: Base and Solvent Screening for Suzuki Coupling of Bromoanilines

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃Dioxane/H₂O (10:1)90Low[7]
K₃PO₄THF/H₂O (4:1)80High[5]
Cs₂CO₃2-MeTHF70High[7]
Et₃NToluene/H₂O6090[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol that may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a counterflow of inert gas.

  • Add the palladium catalyst to the flask.

  • Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Reactions with Bulky Phosphine Ligands (e.g., SPhos)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Degassed Toluene and Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 100-110 °C.

  • Monitor, work up, and purify as described in the general protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation Ar-Pd(II)(L2)-R->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination Ar-X 5-Amino-2- bromobenzonitrile Ar-X->Ar-Pd(II)(L2)-X R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)(L2)-R Base Base Base->Ar-Pd(II)(L2)-R

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of bromoanilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of bromoanilines?

A1: The primary side reactions encountered are hydrodehalogenation of the bromoaniline starting material and β-hydride elimination.[1][2] Hydrodehalogenation results in the formation of an aniline derivative, where the bromine atom is replaced by a hydrogen atom. β-hydride elimination can occur when using amines with β-hydrogens, leading to the formation of an imine and the hydrodehalogenated arene.[1][3] Another potential side reaction is the formation of diarylamine through protonolysis, especially with less hindered complexes.[4]

Q2: My reaction is showing low to no conversion of the bromoaniline. What are the likely causes?

A2: Low or no conversion can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction.[5][6] The catalyst can also be poisoned by impurities.[5]

  • Ligand Issues: The choice of phosphine ligand is critical. An inappropriate ligand may not sufficiently stabilize the palladium center or promote the desired reductive elimination.[2][6]

  • Base Selection: The base might be too weak to facilitate the deprotonation of the amine-palladium complex, a key step in the catalytic cycle.[7][8]

  • Solvent and Temperature: The reaction may require a specific solvent for optimal solubility and a certain temperature to proceed at a reasonable rate. Common solvents include toluene and dioxane.[8][9] Insufficient temperature can lead to a stalled reaction.[10]

  • Reagent Quality: Impurities in the bromoaniline, amine, solvent, or base can deactivate the catalyst. Ensure all reagents are pure and dry, and the reaction is performed under an inert atmosphere.[10]

Q3: I am observing a significant amount of the hydrodehalogenated aniline byproduct. How can I minimize this?

A3: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] To minimize it:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over pathways leading to hydrodehalogenation.[6]

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary.

  • Reaction Conditions: Optimizing the reaction temperature and time can also help. Sometimes, lower temperatures for longer durations can suppress side reactions.[10] A bimetallic palladium-copper nanocatalyst has also been shown to suppress hydrodehalogenation in certain systems.[11]

Q4: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?

A4: The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center and form the key palladium-amido intermediate.[6][7] The choice of base depends on the pKa of the amine and the sensitivity of functional groups on your substrates.[8]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that often lead to high reaction rates.[5][8] However, they are incompatible with many electrophilic functional groups.[5]

  • Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are weaker bases that offer broader functional group tolerance.[8]

The effectiveness of a base can also be influenced by the solvent. In nonpolar solvents, an anionic base is generally required.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a Pd(0) source directly or ensure precatalyst activation. Consider using a pre-formed catalyst complex.[6][8]
Poor ligand choiceScreen different phosphine ligands. Bulky, electron-rich ligands are often effective.[6]
Inappropriate baseTry a stronger base like NaOtBu or LHMDS if functional groups permit. Otherwise, screen weaker inorganic bases.[5][8]
Low temperatureGradually increase the reaction temperature, typically between 80-110 °C.[8][10]
Reagent impurityUse freshly purified reagents and dry, degassed solvents. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[10]
Significant Hydrodehalogenation Unfavorable reaction kineticsUse bulky, electron-rich ligands to accelerate reductive elimination.[6] Optimize temperature and reaction time.
Catalyst decompositionMonitor for the formation of palladium black, which indicates catalyst death. If observed, try milder conditions or a more stable catalyst system.[10]
Formation of Imine Byproduct β-Hydride eliminationThis is inherent to amines with β-hydrogens. While difficult to completely avoid, ligand and condition optimization can minimize it.[1]
Reaction Stalls Catalyst decomposition or inhibitionThe iodide formed from aryl iodides can sometimes inhibit the catalyst.[8] For bromoanilines, product inhibition could be a factor. Try adding a fresh portion of the catalyst.
Poor Reproducibility Sensitivity to air and moistureStrictly maintain inert and anhydrous conditions.[10]
Inconsistent base qualityThe particle size and purity of solid bases can affect the reaction rate.[8] Consider grinding the base before use or using a soluble organic base.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromoaniline:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Bromoaniline

  • Amine

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk tube or vial with a stir bar)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the bromoaniline and the amine to the vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[10]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Visualizing the Catalytic Cycle and Troubleshooting

Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-Br pd0->oa_complex Oxidative Addition + Ar-Br amine_coord [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ oa_complex->amine_coord + H₂NR amido_complex Ar-Pd(II)(L)-NHR amine_coord->amido_complex + Base - Base-H⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Logic Flow:

Troubleshooting_Flowchart cluster_solutions Solutions start Low Yield or No Reaction check_catalyst Is the catalyst active? (e.g., Pd black formation?) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Time, Solvent) check_catalyst->check_conditions No side_reactions High proportion of side products? (e.g., Hydrodehalogenation) check_catalyst->side_reactions Yes sol_catalyst Screen Pd source/ligand check_catalyst->sol_catalyst Yes check_reagents Are reagents pure and dry? check_conditions->check_reagents No sol_conditions Optimize temperature/solvent check_conditions->sol_conditions Yes end Successful Reaction check_reagents->end No sol_reagents Purify/dry reagents Use inert atmosphere check_reagents->sol_reagents Yes sol_side_reactions Change ligand/base side_reactions->sol_side_reactions sol_catalyst->end sol_conditions->end sol_reagents->end sol_side_reactions->end

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of Quinazolines from 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazolines from 5-Amino-2-bromobenzonitrile.

Troubleshooting Guide

Low yield or reaction failure are common hurdles in organic synthesis. This guide addresses specific issues you may encounter when synthesizing quinazolines from this compound.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in quinazoline synthesis can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: Some quinazoline syntheses require high temperatures (>120 °C), while modern catalytic methods may proceed under milder conditions.[1] Consider performing small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal condition. Reaction Time: Reaction times can vary from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and check for the consumption of starting material. Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO, or alcohols like ethanol are commonly used. "On-water" synthesis has also been shown to be effective for similar substrates.[2] Screen a variety of solvents to find the most suitable one for your specific reaction.
Catalyst Inactivity or Inefficiency Catalyst Choice: Copper (e.g., CuI, CuCl₂, Cu(OAc)₂) and Palladium (e.g., Pd(OAc)₂) catalysts are frequently used for this type of cyclization.[2][3] The choice of catalyst can significantly impact the yield. If one catalyst is ineffective, consider screening others. Catalyst Loading: The amount of catalyst can be crucial. Perform the reaction with varying catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration. Ligand Choice: For palladium-catalyzed reactions, the choice of ligand is critical. Consider screening common phosphine ligands.
Poor Quality of Starting Materials Purity of this compound: Impurities in the starting material can inhibit the catalyst or lead to side reactions. Ensure the purity of your this compound using techniques like NMR or melting point analysis. Recrystallization or column chromatography may be necessary for purification. Purity of Other Reagents: Ensure all other reagents, especially the second component for the quinazoline ring formation (e.g., amine, orthoester), are pure and dry.
Presence of Atmospheric Oxygen Inert Atmosphere: For some catalytic cycles, particularly those involving palladium, the presence of oxygen can be detrimental. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve the yield. Conversely, some copper-catalyzed reactions benefit from the presence of air as an oxidant.[2]

Issue 2: Formation of Multiple Products/Impurities

Question: My reaction is producing multiple spots on TLC, and the desired product is difficult to isolate. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

Potential Side Product Formation Mechanism & Minimization Strategy
Unreacted Starting Material The reaction may not have gone to completion. Increase the reaction time or temperature. Ensure the catalyst is active.
Hydrolysis of Nitrile The nitrile group can be sensitive to hydrolysis under acidic or basic conditions, especially at elevated temperatures, leading to the corresponding amide or carboxylic acid. Use anhydrous solvents and reagents. Control the pH of the reaction mixture.
Homocoupling of Starting Material In palladium-catalyzed reactions, homocoupling of the aryl bromide can occur. Optimize the reaction conditions, particularly the ligand and base, to favor the desired cross-coupling and cyclization.
Dihydroquinazoline Intermediate In some cases, the final aromatization step to the quinazoline may be slow, leading to the accumulation of the dihydroquinazoline intermediate.[2] The presence of an oxidant (like air for some copper-catalyzed reactions) can promote the final aromatization step.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the synthesis of a 6-bromo-quinazoline from this compound?

A good starting point would be to adapt a known procedure for a similar substrate. For example, a copper-catalyzed reaction using CuI (10 mol%), a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents), in a solvent like DMF or DMSO at a temperature between 100-120 °C. The second component for the quinazoline ring formation will dictate further specific reagents.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material, product, and any potential side products. Staining with a UV lamp is usually effective for visualizing the aromatic compounds. For more detailed analysis, LC-MS can be used to identify the masses of the components in the reaction mixture.

Q3: What purification methods are most effective for quinazoline derivatives?

Column chromatography on silica gel is the most common method for purifying quinazoline derivatives. A gradient elution with a solvent system like ethyl acetate in hexane is often effective. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can also be used to obtain highly pure product.

Q4: Can microwave irradiation improve the yield and reaction time?

Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of quinazolines and quinazolinones.[4] Typical conditions involve heating the reaction mixture in a sealed microwave vial at temperatures ranging from 120-180 °C for 15-60 minutes.

Data Presentation: Comparison of Reaction Conditions for Analogous Syntheses

The following tables summarize quantitative data from the synthesis of quinazolines and quinazolinones from structurally similar starting materials. This data can serve as a guide for optimizing your reaction conditions.

Table 1: Copper-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one from o-Bromobenzonitrile

Reaction Conditions: o-bromobenzonitrile (1 mmol), benzaldehyde (2 mmol), aqueous ammonia (1 mL, 27%), catalyst (0.1 mmol), base (2 mmol), L-proline (0.2 mmol), and solvent (2 mL), heated, sealed, and stirred for 12 h, then refluxed under air for 12 h.[2]

CatalystBaseSolventTemperature (°C)Yield (%)
CuCl₂Cs₂CO₃H₂O10075
CuBrCs₂CO₃H₂O10068
CuICs₂CO₃H₂O10065
CuCl₂K₂CO₃H₂O10062
CuCl₂Cs₂CO₃DMF10045
CuCl₂Cs₂CO₃Toluene10032

Table 2: Palladium-Catalyzed Synthesis of 4-Arylquinazolines from 2-Aminobenzonitriles

Reaction Conditions: 2-aminobenzonitrile (0.5 mmol), triethyl orthoformate (1.0 mmol), arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (5 mol%), and base (1.0 mmol) in a given solvent at 100 °C for 12 h.

BaseSolventYield (%)
Cs₂CO₃Dioxane85
K₂CO₃Dioxane78
K₃PO₄Dioxane72
Cs₂CO₃Toluene65
Cs₂CO₃DMF55

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 6-Bromo-substituted Quinazolines (Adapted from a similar synthesis)

This protocol is a general guideline and may require optimization for your specific substrate and desired product.

Materials:

  • This compound

  • An appropriate aldehyde or other suitable precursor for the C2 and N3 positions of the quinazoline

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the second precursor component (e.g., aldehyde, 1.2 mmol) and anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-quinazoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Diagram 1: General Experimental Workflow for Quinazoline Synthesis

G A Reactant Mixing (this compound, Catalyst, Base, Solvent) B Reaction (Heating/Stirring) A->B Add second precursor C Work-up (Extraction/Filtration) B->C Cool to RT D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: A typical experimental workflow for the synthesis of quinazolines.

Diagram 2: Troubleshooting Logic for Low Yield

G A Low Yield of Quinazoline B Check Reaction Conditions A->B C Check Starting Material Purity A->C D Evaluate Catalyst System A->D E Optimize Temperature B->E F Optimize Reaction Time B->F G Screen Solvents B->G H Purify Starting Materials C->H I Screen Catalysts/Ligands D->I J Optimize Catalyst Loading D->J

Caption: A flowchart for troubleshooting low product yield in quinazoline synthesis.

References

minimizing dehalogenation byproducts in reactions with 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing dehalogenation byproducts in reactions involving 5-Amino-2-bromobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-aminobenzonitrile as a byproduct. This is problematic as it reduces the yield of the desired product and introduces an impurity that can be difficult to separate due to similar physical properties.

Q2: What are the primary causes of dehalogenation in cross-coupling reactions?

A2: Several factors can promote the undesired dehalogenation of aryl halides like this compound:

  • Reaction Conditions: High temperatures and extended reaction times can increase the likelihood of dehalogenation.[1]

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote pathways that lead to dehalogenation.[1][2]

  • Catalyst System: The properties of the palladium catalyst and its associated ligands are crucial. Certain phosphine ligands can influence the relative rates of the desired cross-coupling versus the competing dehalogenation.[1][2]

  • Solvent: Protic solvents, such as alcohols, can sometimes serve as a source of hydride, contributing to dehalogenation.[1][3]

  • Nature of the Halide: While aryl iodides are generally more prone to dehalogenation than aryl bromides, the reactivity of the specific aryl bromide is also a factor.[1]

Q3: How can I detect the formation of the dehalogenated byproduct, 3-aminobenzonitrile?

A3: The formation of 3-aminobenzonitrile can be detected using standard analytical techniques:

  • Mass Spectrometry (MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will reveal characteristic signals for 3-aminobenzonitrile, notably the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]

Q4: Are there any general strategies to minimize dehalogenation?

A4: Yes, several general strategies can be employed:

  • Optimize Reaction Conditions: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

  • Select an Appropriate Base: Switch from strong alkoxide bases to weaker inorganic bases like potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3).[1]

  • Modify the Catalyst System: The choice of phosphine ligand can be critical. Experiment with different ligands to find one that favors the desired coupling over dehalogenation.[2]

  • Protect the Amine Group: The free amino group in this compound can sometimes interfere with the reaction. Protecting it with a suitable group, such as a Boc group, may suppress dehalogenation.[4]

  • Use Additives: The addition of bromide salts has been reported to sometimes suppress dehalogenation, although the mechanism is not always well understood.[1]

Troubleshooting Guide

Issue: Significant formation of the dehalogenated byproduct (3-aminobenzonitrile) is observed.

This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your reactions with this compound.

Troubleshooting Workflow

G start Dehalogenation Observed base Modify Base start->base temp Lower Temperature base->temp Is base a potential hydride source? (e.g., alkoxide) ligand Change Ligand temp->ligand Is reaction run at high temperature? protect Protect Amine ligand->protect Is the catalyst/ligand system known to cause dehalogenation? end Dehalogenation Minimized protect->end Is the amine group unprotected?

Caption: A troubleshooting workflow for minimizing dehalogenation.

Step-by-Step Troubleshooting
  • Evaluate the Base:

    • Problem: Strong bases, especially alkoxides (e.g., NaOtBu, KOtBu), are known to promote dehalogenation by acting as hydride donors.[1]

    • Solution: Switch to a weaker inorganic base. Carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) are generally less prone to causing this side reaction.[1]

  • Optimize Reaction Temperature and Time:

    • Problem: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[1]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid extended heating.

  • Re-evaluate the Catalyst and Ligand System:

    • Problem: The electronic and steric properties of the phosphine ligand on the palladium catalyst can significantly influence the reaction pathway.[1][2]

    • Solution: If using a monodentate ligand, consider switching to a bidentate ligand like BINAP or DPPF, which can sometimes suppress side reactions.[5] For Buchwald-Hartwig aminations, a wide variety of specialized ligands have been developed to minimize dehalogenation.[2] Experimenting with different ligands is often necessary.

  • Consider Protecting the Amine Group:

    • Problem: The free amine in this compound can coordinate to the metal center, potentially influencing the catalytic cycle in a way that favors dehalogenation.[4][6]

    • Solution: Protect the amino group with a removable protecting group, such as a tert-butoxycarbonyl (Boc) group. This can prevent unwanted coordination and has been shown to suppress dehalogenation in similar systems.[4]

Quantitative Data Summary

The following table summarizes general conditions that can be adjusted to minimize dehalogenation, based on literature for aryl bromides.

ParameterCondition Promoting DehalogenationRecommended Condition to Minimize DehalogenationReference(s)
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu)Weaker inorganic bases (e.g., K2CO3, K3PO4, Cs2CO3)[1]
Temperature High (e.g., > 100 °C)Lowest effective temperature[1]
Reaction Time ProlongedMonitor until completion, then quench[1]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., toluene, dioxane)[1][3]

Experimental Protocols

While specific protocols for this compound are not detailed in the provided search results, here is a representative protocol for a Suzuki-Miyaura coupling of an aryl bromide, adapted to minimize dehalogenation.

Representative Suzuki-Miyaura Coupling Protocol to Minimize Dehalogenation

  • Reagent Preparation: To a dry reaction vial, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a weak inorganic base such as K3PO4 (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add a degassed aprotic solvent (e.g., dioxane or toluene). Then, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) or a pre-catalyst/ligand system under a positive pressure of inert gas.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle with Competing Dehalogenation Pathway

G cluster_0 Desired Suzuki Coupling Cycle cluster_1 Competing Dehalogenation Pathway pd0 Pd(0)L_n oa Oxidative Addition Ar-Pd(II)-Br(L_n) pd0->oa Ar-Br tm Transmetalation Ar-Pd(II)-R(L_n) oa->tm R-B(OR)2 pd_hydride Ar-Pd(II)-H(L_n) oa->pd_hydride Hydride Transfer re Reductive Elimination tm->re re->pd0 product Ar-R (Desired Product) re->product hydride Hydride Source (e.g., Base, Solvent) hydride->pd_hydride pd_hydride->pd0 Reductive Elimination dehalogenated Ar-H (Byproduct) pd_hydride->dehalogenated

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.[1][3]

References

Technical Support Center: Optimization of Palladium Catalyst Loading for 5-Amino-2-bromobenzonitrile Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions involving 5-Amino-2-bromobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% relative to the limiting reagent is a common starting point.[1][2][3] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How do the functional groups on this compound affect the coupling reaction?

A2: The 5-amino group is an electron-donating group which can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging.[3] Additionally, the nitrogen atom of the amino group and the cyano group can potentially coordinate to the palladium center, acting as a ligand and potentially poisoning or deactivating the catalyst.[4] Careful selection of ligands is crucial to mitigate these effects.

Q3: Which palladium precatalyst is recommended for this substrate?

A3: While many Pd(II) sources like Pd(OAc)₂ or bis(benzonitrile)palladium(II) chloride can be effective, modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts) are often more reliable.[5] These precatalysts are designed for efficient in situ generation of the active Pd(0) species, which is crucial for reaction success.[5][6]

Q4: How critical is the exclusion of oxygen and moisture?

A4: Rigorous exclusion of oxygen is critical for the success of most palladium-catalyzed cross-coupling reactions.[6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.[6] It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][4] While some reactions can tolerate small amounts of water, it is generally good practice to use anhydrous solvents.[7]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Q: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the likely causes?

A: Low yields can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Inefficient Precatalyst Activation: Many Pd(II) precatalysts require reduction to the active Pd(0) species in situ.[6] This activation is influenced by the base, ligand, solvent, and temperature.[6] If this step is inefficient, the concentration of the active catalyst will be too low.

    • Solution: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst that generates the active species more readily.[4]

  • Catalyst Poisoning: The amino and/or cyano group on the substrate can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium center and promote the desired catalytic cycle over inhibitory coordination.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and substrate-dependent.

    • Solution: Screen a variety of conditions. For Suzuki couplings, bases like K₂CO₃ or K₃PO₄ are common, while Buchwald-Hartwig aminations often require stronger, non-nucleophilic bases like NaOtBu or LHMDS.[3][8] Aprotic polar solvents like dioxane, toluene, or DMF are frequently used.[1]

Problem 2: Reaction Stalls Before Completion

Q: The reaction starts, but it stops before all the starting material is consumed. What could be the issue?

A: A stalling reaction is a common indicator of catalyst deactivation during the process.

  • Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual sign of catalyst aggregation and deactivation.[1][6] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[6]

    • Solution: Try lowering the reaction temperature, reducing the catalyst loading, or increasing the ligand-to-palladium ratio (a common starting point is 2:1).

  • Oxidative Deactivation: Trace amounts of oxygen can be particularly problematic in reactions that require long heating times, leading to the oxidation of Pd(0) to inactive Pd(II).[6]

    • Solution: Ensure rigorous degassing of all components and maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.[6]

    • Solution: Select more robust ligands, such as the Buchwald-type biarylphosphines, which are designed for stability.[3]

Problem 3: Formation of Side Products

Q: I am observing significant side product formation, such as homocoupling of my starting material or coupling partner. How can I minimize this?

A: Side product formation is often related to the reaction kinetics and the specific conditions employed.

  • Homocoupling (Suzuki-Miyaura): The homocoupling of boronic acids can be promoted by the presence of oxygen.[2]

    • Solution: Rigorous exclusion of oxygen is the primary remedy. Additionally, optimizing the stoichiometry of the coupling partners can sometimes help.

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, particularly if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.

    • Solution: Screen different solvents and bases, and consider running the reaction at a lower temperature.

Data Presentation

Table 1: Typical Catalyst Loading for Common Cross-Coupling Reactions

Reaction TypePalladium PrecursorTypical Loading (mol%)LigandNotes
Suzuki-Miyaura Pd(OAc)₂, PdCl₂(dppf)1 - 5SPhos, XPhos, P(t-Bu)₃Can be lowered for highly active systems.[1][3]
Buchwald-Hartwig Pd₂(dba)₃, G3-XPhos1 - 3RuPhos, BrettPhosRequires strong, non-nucleophilic bases.[3]
Heck Pd(OAc)₂0.5 - 2P(o-tol)₃, PPh₃Often requires higher temperatures.[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low/No Yield Inefficient catalyst activationUse a more advanced precatalyst; optimize base and solvent.
Catalyst poisoning by substrateUse bulky, electron-rich ligands (e.g., SPhos, XPhos).
Stalled Reaction Formation of Palladium BlackLower temperature; reduce catalyst loading; increase ligand/Pd ratio.
Oxidative deactivationRigorously degas all reagents and solvents.
Side Products Homocoupling of boronic acidExclude oxygen; optimize stoichiometry.
HydrodehalogenationLower reaction temperature; screen different solvents/bases.

Experimental Protocols

Note: These are generalized protocols and should be optimized for the specific coupling partners of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester partner (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the degassed solvent (e.g., a 4:1 mixture of dioxane and water).[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and carefully quench with water or saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants & Base (this compound, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst System (Pd Precursor + Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat with Stirring (e.g., 80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool & Quench monitor->quench Reaction Complete extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Reactions cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield or Incomplete Reaction check_deactivation See Palladium Black? start->check_deactivation check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere increase_loading Increase Catalyst Loading (e.g., 1% -> 2%) check_deactivation->increase_loading No optimize_temp Adjust Temperature check_deactivation->optimize_temp Yes change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) increase_loading->change_ligand change_precatalyst Use Modern Precatalyst (e.g., G3-Palladacycle) change_ligand->change_precatalyst end_note Systematic optimization is key. Change one variable at a time. change_precatalyst->end_note optimize_base Screen Different Bases (e.g., K2CO3, K3PO4, NaOtBu) check_atmosphere->optimize_base optimize_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) optimize_base->optimize_solvent optimize_solvent->optimize_temp optimize_temp->end_note

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Purification of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Amino-2-bromobenzonitrile from product mixtures.

Frequently Asked Questions (FAQs)

Q1: My crude product containing this compound is a complex mixture. What is the best initial purification strategy?

A1: For complex mixtures, column chromatography is often the most effective initial purification strategy. It allows for the separation of compounds based on their polarity. A typical starting point for this compound is silica gel chromatography with a non-polar solvent system containing a small amount of a polar modifier, such as heptane with a gradient of ethyl acetate.

Q2: I'm observing significant streaking of my compound on the TLC plate and poor separation during column chromatography. What could be the cause and how can I resolve it?

A2: Streaking of amines on silica gel is a common issue due to the interaction between the basic amino group and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[1]

  • Use an amine-functionalized silica gel for your chromatography.[1]

  • Consider using a different stationary phase, like neutral or basic alumina.

Q3: Can I use recrystallization to purify this compound? If so, what solvents are recommended?

A3: Recrystallization can be a highly effective method for purifying solid compounds, provided a suitable solvent is found. For aminobenzonitriles, polar solvents are generally a good starting point. Based on the solubility of similar compounds, consider experimenting with methanol, ethanol, or a mixture of ethanol and water.[1][2] The ideal solvent will dissolve the compound when hot but sparingly when cold.

Q4: My product mixture contains non-polar impurities. Would liquid-liquid extraction be a viable purification method?

A4: Yes, liquid-liquid extraction is an excellent technique for separating compounds with different acid-base properties. Since this compound is a basic compound due to its amino group, you can selectively extract it from an organic solvent (like dichloromethane or ethyl acetate) into an acidic aqueous solution (e.g., dilute HCl). The protonated amine salt will be water-soluble, while non-polar impurities will remain in the organic layer. After separating the layers, the aqueous layer can be basified to precipitate the purified amine, which can then be extracted back into an organic solvent.

Q5: How can I remove colored impurities from my this compound sample?

A5: If your product is discolored, it may be due to the presence of oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation Inappropriate solvent system polarity.Optimize the mobile phase by testing different solvent ratios using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.
Co-elution of impurities.If impurities have similar polarity, consider using a different stationary phase (e.g., alumina, C18-reversed phase) or a different solvent system.
Compound Stuck on Column Strong interaction between the basic amine and acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent. Use amine-functionalized silica.
Low Recovery Compound is too soluble in the mobile phase.Use a less polar solvent system. Ensure complete elution by flushing the column with a more polar solvent at the end of the purification.
Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
No Crystal Formation Solution is not saturated (too much solvent).Evaporate some of the solvent to concentrate the solution and induce crystallization.
Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point. Add a co-solvent in which the compound is less soluble.
Cooling rate is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Product Recovery The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Concentrate the mother liquor to obtain a second crop of crystals.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrN₂[3][4]
Molecular Weight 197.03 g/mol
Appearance Off-white crystalline solid[3]
Melting Point Not specified in search results
Solubility in Methanol Soluble
Qualitative Solubility Expected to be more soluble in polar solvents (e.g., ethanol, acetone) and less soluble in non-polar solvents (e.g., hexane, toluene) based on its structure and data for similar compounds.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a documented purification method for this compound.[5]

  • Preparation of the Column:

    • Select an appropriate size glass column and pack it with silica gel as a slurry in the initial mobile phase (e.g., heptane).

  • Sample Preparation:

    • Dissolve the crude product mixture in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading).

  • Loading the Column:

    • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with 100% heptane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common starting point is a gradient from 0% to 10% ethyl acetate in heptane. The specific elution for this compound has been reported as 5% ethyl acetate in heptane.[5]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethanol/water mixtures) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Liquid-Liquid Extraction
  • Dissolution:

    • Dissolve the crude product mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated this compound will be in the aqueous layer.

  • Separation:

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

    • Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification and Re-extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The purified this compound will precipitate out.

    • Extract the precipitated amine back into a fresh portion of organic solvent (e.g., dichloromethane) by shaking in a separatory funnel.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Purification_Workflow start Crude Product Mixture (contains this compound) assess_complexity Assess Mixture Complexity and Impurity Type start->assess_complexity column_chrom Column Chromatography assess_complexity->column_chrom Complex Mixture / Similar Polarity Impurities recrystallization Recrystallization assess_complexity->recrystallization Solid Product / Crystalline Impurities lle Liquid-Liquid Extraction (Acid-Base) assess_complexity->lle Acidic/Neutral Impurities analyze_purity Analyze Purity (TLC, NMR, etc.) column_chrom->analyze_purity recrystallization->analyze_purity lle->analyze_purity analyze_purity->assess_complexity Further Purification Needed pure_product Pure this compound analyze_purity->pure_product Purity Met

Caption: Decision workflow for selecting a purification method.

This guide provides a comprehensive overview of strategies for the successful purification of this compound. The optimal method will depend on the specific impurities present in the reaction mixture. It is recommended to perform small-scale trials to determine the most effective technique before proceeding with bulk purification.

References

stability of 5-Amino-2-bromobenzonitrile under basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 5-Amino-2-bromobenzonitrile under basic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to basic conditions?

The stability of this compound is highly dependent on the specific reaction conditions, including the strength of the base, temperature, solvent, and reaction time. While it can be used in the presence of bases, it is susceptible to degradation, primarily through hydrolysis of the nitrile group. For some reactions, like specific cross-coupling reactions, milder inorganic bases are recommended to prevent side reactions.[1]

Q2: What are the primary degradation pathways for this compound in the presence of a base?

The two main potential degradation pathways are:

  • Hydrolysis of the Nitrile Group: In the presence of aqueous base, particularly at elevated temperatures, the nitrile group (-CN) can hydrolyze to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[1][2]

  • Debromination: Under strongly basic conditions and higher temperatures, there is a risk of losing the bromine atom from the aromatic ring, a process known as protodebromination. This is a common side reaction for aryl halides.[1][3]

The amino group can also be sensitive to oxidation, especially in the presence of air and metal catalysts over extended reaction times.[1]

Q3: Which bases are recommended for reactions involving this compound?

The choice of base should be tailored to the specific reaction.

  • For reactions requiring mild basicity: Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred, especially in cross-coupling reactions, as they minimize the risk of nitrile hydrolysis and debromination.[1][3]

  • For reactions requiring stronger bases: If a stronger base is necessary, consider using non-nucleophilic organic bases or alkali metal alkoxides like sodium tert-butoxide (NaOtBu). However, these should be used at the lowest effective temperature and for the shortest possible time.[3] Strong hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) increase the likelihood of nitrile hydrolysis.

Q4: How should I store this compound to ensure its stability?

To maintain its integrity, this compound should be stored in a tightly sealed container in a refrigerator, protected from light.[1][4]

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product

Potential Cause Troubleshooting Steps
Degradation of Starting Material Confirm the integrity of your starting material via techniques like NMR or LC-MS. If degradation is suspected, consider purifying the starting material before use. For reactions sensitive to oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[1]
Inappropriate Base The chosen base may be too weak to facilitate the desired reaction or too strong, leading to degradation. If using a mild base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄. If using a very strong base like NaOH, assess if a milder option is feasible.[1][3]
Reaction Temperature If the reaction is run at a high temperature, the starting material may be decomposing. Try lowering the temperature and extending the reaction time.[1][3]

Issue 2: Formation of 5-Amino-2-bromobenzamide or 5-Amino-2-bromobenzoic acid as a major byproduct.

This indicates hydrolysis of the nitrile group.

Potential Cause Troubleshooting Steps
Presence of Water Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.[3]
Strongly Basic/Aqueous Conditions Avoid using strong aqueous bases like NaOH or KOH if the nitrile group needs to be preserved. Switch to non-aqueous conditions or use a milder, non-nucleophilic base.[1]
Prolonged Reaction Time at High Temperature Optimize the reaction to run at the lowest possible temperature for the shortest amount of time to minimize hydrolysis.[1]

Issue 3: Formation of 4-aminobenzonitrile (debrominated byproduct).

This suggests protodebromination has occurred.

Potential Cause Troubleshooting Steps
Strongly Basic Conditions Strong bases, especially in combination with high temperatures, can promote debromination. Use a milder base such as K₂CO₃ or K₃PO₄.[1][3]
High Reaction Temperature Lower the reaction temperature. While this may slow the desired reaction, it can significantly reduce the rate of debromination.[3]
Catalyst System (for cross-coupling) Certain palladium catalysts and ligands can promote hydrodehalogenation. Consider screening different ligands that may be less prone to this side reaction.[3]

Quantitative Data Summary

Direct experimental data on the stability of this compound is limited. The following table provides an illustrative summary of the expected stability based on general chemical principles and data from analogous compounds.

Base Concentration / Strength Temperature Expected Stability / Primary Degradation Pathway
Sodium Bicarbonate (NaHCO₃) Saturated AqueousRoom TemperatureHigh Stability: Generally stable for short-term exposure during aqueous workup.
Potassium Carbonate (K₂CO₃) Anhydrous, in organic solvent25-80°CGood Stability: Generally suitable for many reactions, such as Suzuki couplings. Low risk of hydrolysis or debromination.[1][3]
Triethylamine (Et₃N) Anhydrous, in organic solvent25-80°CGood Stability: A non-nucleophilic organic base, unlikely to cause significant hydrolysis.
Sodium Hydroxide (NaOH) 1M AqueousRoom TemperatureModerate Stability: Risk of slow nitrile hydrolysis.
Sodium Hydroxide (NaOH) >2M Aqueous> 80°CLow Stability: Significant risk of rapid nitrile hydrolysis to the carboxylic acid.[2]
Sodium tert-butoxide (NaOtBu) Anhydrous, in organic solvent> 80°CLow to Moderate Stability: Lower risk of hydrolysis than NaOH, but increased risk of debromination at elevated temperatures.[3]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling Using this compound (Minimizing Degradation)

This protocol provides a general method for a Suzuki-Miyaura coupling, with specific considerations to maintain the stability of the starting material.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents), finely ground and dried

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a biphasic system like Toluene/Water, ensure the water is also degassed.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90°C). Monitor the reaction progress by TLC or LC-MS. Aim for the lowest temperature that allows for a reasonable reaction rate.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Potential Degradation Pathways A This compound B 5-Amino-2-bromobenzamide A->B H₂O / Base (Mild Conditions) D 4-Aminobenzonitrile A->D Strong Base / High Temp (Debromination) C 5-Amino-2-bromobenzoic acid B->C H₂O / Base (Harsh Conditions)

Caption: Potential degradation pathways of this compound under basic conditions.

G cluster_1 Troubleshooting Workflow start Low Yield or Multiple Products Observed check_sm Analyze starting material and crude reaction mixture by LC-MS/NMR start->check_sm hydrolysis Is nitrile hydrolysis observed? (Amide or Carboxylic Acid byproduct) check_sm->hydrolysis Byproducts detected debromination Is debromination observed? (Loss of Br) hydrolysis->debromination No solution_hydrolysis Use anhydrous solvents. Switch to a milder/non-nucleophilic base (e.g., K₂CO₃). Lower reaction temperature. hydrolysis->solution_hydrolysis Yes no_reaction Is only starting material present? debromination->no_reaction No solution_debromination Use a milder base (e.g., K₂CO₃, K₃PO₄). Lower reaction temperature. debromination->solution_debromination Yes solution_no_reaction Increase temperature moderately. Screen stronger, non-nucleophilic bases. Check catalyst activity. no_reaction->solution_no_reaction Yes end Re-run optimized reaction solution_hydrolysis->end solution_debromination->end solution_no_reaction->end

Caption: A logical workflow for troubleshooting reactions involving this compound.

References

identifying impurities in crude 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-bromobenzonitrile. The information is designed to help identify and resolve common issues related to impurities in the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound?

A1: Impurities in crude this compound can originate from the synthesis process, including unreacted starting materials, byproducts, and reagents, as well as from degradation. Common impurity types include:

  • Isomeric Impurities: Positional isomers such as 2-Amino-5-bromobenzonitrile or other isomers may form depending on the synthetic route.

  • Over-brominated Species: Dibrominated or other poly-brominated benzonitrile derivatives can be significant byproducts.

  • Starting Material Residues: Unreacted precursors from the specific synthetic pathway employed.

  • Solvent Residues: Residual solvents used during the reaction or purification steps, such as dichloromethane, ethyl acetate, or heptane.[1]

  • Degradation Products: Although specific degradation pathways are not extensively documented, hydrolysis of the nitrile group to an amide or carboxylic acid under certain pH and temperature conditions is a potential degradation route.

Q2: My crude this compound has an unusual color. What could be the cause?

A2: Pure this compound is typically a pale-yellow to yellow-brown solid.[2] An unusual color, such as a dark brown or reddish hue, could indicate the presence of oxidized impurities or residual reagents from the synthesis. It is recommended to proceed with a purification step, such as column chromatography, to remove these colored impurities.[1]

Q3: How can I best store crude this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place, preferably in a refrigerator.[2] It should be kept in a well-sealed container under an inert atmosphere to protect it from moisture and air, which could contribute to hydrolysis or oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram of crude this compound shows one or more unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

Possible Cause Suggested Action
Isomeric Impurities Optimize the reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired isomer. Utilize a high-resolution HPLC method, potentially with a different stationary phase or mobile phase composition, to achieve better separation for quantification and isolation.
Unreacted Starting Materials Monitor the reaction progress using TLC or HPLC to ensure complete conversion. If the reaction is sluggish, consider adjusting the stoichiometry of reagents or extending the reaction time.
Byproducts (e.g., dibrominated species) Adjust the stoichiometry of the brominating agent to minimize over-bromination. Purification by column chromatography is typically effective in removing these less polar impurities.[1]
Solvent Residues While HPLC is not the primary method for solvent analysis, significant solvent peaks may appear early in the chromatogram. Use GC-MS for accurate identification and quantification of residual solvents. Ensure the product is thoroughly dried under vacuum after synthesis and purification.
Issue 2: Inconsistent NMR Spectroscopic Data

Symptoms: The ¹H or ¹³C NMR spectrum of your crude product shows unexpected signals or incorrect integration values.

Possible Causes and Solutions:

Possible Cause Suggested Action
Presence of Impurities Correlate the unexpected signals with the potential impurities identified through other analytical techniques like HPLC or GC-MS. 2D NMR techniques (e.g., COSY, HSQC) can help in the structural elucidation of unknown impurities.[3][4]
Residual Solvents Characteristic peaks of common laboratory solvents may be present. Compare the chemical shifts of the unknown peaks with known solvent chemical shift tables.
Water Content A broad peak, often in the 1.5-4.5 ppm range in DMSO-d₆, can indicate the presence of water. Ensure the sample and NMR solvent are dry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the impurity profiling of this compound. Method optimization may be required based on the specific impurities present.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is designed to identify and quantify volatile impurities, such as residual solvents.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

Chromatographic Conditions:

Parameter Value
Column Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6]
Carrier Gas Helium at a constant flow rate
Injector Temperature 250 °C[6]
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.[6]

Sample Preparation:

  • Accurately weigh a sample of the crude product.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) that is not expected to be a residual solvent in the sample.

Purification by Column Chromatography

This is a general procedure for the purification of crude this compound.[1]

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of heptane and ethyl acetate (e.g., starting with 5% ethyl acetate in heptane)[1]

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in heptane and pack the column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.

  • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Begin elution with the chosen solvent system, starting with a low polarity (e.g., 5% ethyl acetate in heptane).

  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Impurity_Identification_Workflow Crude_Sample Crude this compound Initial_Analysis Initial Analysis (TLC, Melting Point) Crude_Sample->Initial_Analysis HPLC_Analysis HPLC Analysis for Non-Volatile Impurities Initial_Analysis->HPLC_Analysis GCMS_Analysis GC-MS Analysis for Volatile Impurities (Solvents) Initial_Analysis->GCMS_Analysis Identify_Impurities Identify and Quantify Impurities HPLC_Analysis->Identify_Impurities GCMS_Analysis->Identify_Impurities NMR_Analysis NMR Spectroscopy for Structural Confirmation Identify_Impurities->NMR_Analysis For Structural Elucidation Purification Purification (e.g., Column Chromatography) Identify_Impurities->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for Impurity Identification and Purification.

Troubleshooting_Logic Problem Problem Encountered (e.g., Extra Peaks in HPLC) Is_Volatile Is the impurity likely volatile? Problem->Is_Volatile Is_Isomer Could it be an isomer? Is_Volatile->Is_Isomer No GCMS Perform GC-MS Analysis Is_Volatile->GCMS Yes Is_Starting_Material Is it a starting material? Is_Isomer->Is_Starting_Material No Optimize_HPLC Optimize HPLC Method (e.g., change mobile phase) Is_Isomer->Optimize_HPLC Yes Check_Reaction Check Reaction Completion Is_Starting_Material->Check_Reaction Yes Purify Proceed to Purification Is_Starting_Material->Purify No GCMS->Purify Optimize_HPLC->Purify Check_Reaction->Purify

Caption: Troubleshooting Logic for Unexpected Impurities.

References

Technical Support Center: Suzuki Reactions with Anilines - Preventing Boronic Acid Homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions involving aniline substrates.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem in Suzuki reactions with anilines?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This side reaction is problematic for several reasons: it consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product, and it complicates the purification process due to the structural similarities between the homocoupled byproduct and the target molecule.[1] Anilines, in particular, can sometimes exacerbate this issue due to their electronic properties and potential to interact with the palladium catalyst.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of boronic acids.[1][2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to form the homocoupled product during its reduction to the catalytically active Pd(0) state.[1]

Q3: How can I minimize homocoupling when working with aniline substrates?

A3: Minimizing homocoupling in Suzuki reactions with anilines requires careful control of reaction conditions. Key strategies include:

  • Rigorous Exclusion of Oxygen: This is a critical step. Ensure all glassware is oven or flame-dried. Solvents must be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1] Maintaining a positive pressure of an inert gas throughout the reaction is essential.

  • Choice of Palladium Source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These do not require an in-situ reduction step that can initiate homocoupling.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homocoupling.

  • Appropriate Base and Solvent System: The choice of base and solvent is crucial and often substrate-dependent. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases. Aprotic solvents like dioxane, THF, or toluene are commonly used.[3]

  • Use of Boronic Esters: In some cases, using more stable boronic esters, such as pinacol esters, can suppress homocoupling by providing a slow, controlled release of the boronic acid.[4]

Q4: Can the aniline substrate itself interfere with the reaction?

A4: Yes, the amine group in anilines can coordinate to the palladium center, which may lead to catalyst inhibition or deactivation.[1] This is particularly relevant for ortho-substituted anilines. Using bulky ligands can often mitigate this issue by preventing the aniline from strongly binding to the palladium.

Troubleshooting Guides

Problem: High Levels of Homocoupling Byproduct Detected

Below is a logical workflow to diagnose and resolve issues with excessive homocoupling.

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Was the reaction rigorously degassed? start->check_oxygen check_pd_source Are you using a Pd(II) precatalyst? check_oxygen->check_pd_source Yes solution_oxygen Improve degassing procedure: - Sparge solvents with Ar/N2 - Use freeze-pump-thaw cycles - Ensure inert atmosphere check_oxygen->solution_oxygen No check_ligand Is the ligand appropriate? check_pd_source->check_ligand No solution_pd_source Switch to a Pd(0) source (e.g., Pd(PPh3)4) or use a precatalyst designed for clean Pd(0) generation (e.g., G3/G4 precatalysts). check_pd_source->solution_pd_source Yes check_base_solvent Have you optimized the base and solvent? check_ligand->check_base_solvent Yes solution_ligand Screen bulky, electron-rich ligands: - Buchwald ligands (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) check_ligand->solution_ligand No solution_base_solvent Screen different bases (K3PO4, K2CO3) and aprotic solvents (dioxane, toluene, THF). check_base_solvent->solution_base_solvent No end Homocoupling Minimized check_base_solvent->end Yes solution_oxygen->end solution_pd_source->end solution_ligand->end solution_base_solvent->end Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use a fresh catalyst. Ensure proper precatalyst activation if using Pd(II). Increase catalyst loading. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_reagents->check_conditions Yes solution_reagents Use freshly purified aniline. Ensure boronic acid is dry and pure. Use anhydrous solvents. check_reagents->solution_reagents No check_deboronation Is protodeboronation occurring? check_conditions->check_deboronation Yes solution_conditions Screen different bases (e.g., K3PO4, Cs2CO3). Screen aprotic solvents. Increase reaction temperature. check_conditions->solution_conditions No solution_deboronation Use rigorously anhydrous conditions. Consider using a boronic ester (e.g., pinacol ester). check_deboronation->solution_deboronation Yes end Yield Improved check_deboronation->end No solution_catalyst->end solution_reagents->end solution_conditions->end solution_deboronation->end Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa Ar-X trans Transmetalation (Ar'-B(OH)2) oa->trans Ar'B(OH)2 / Base re Reductive Elimination trans->re re->pd0 product Ar-Ar' (Desired Product) re->product pd0_ox Pd(0)L2 pd2 Pd(II)L2X2 pd0_ox->pd2 O2 trans1 First Transmetalation pd2->trans1 Ar'B(OH)2 trans2 Second Transmetalation trans1->trans2 Ar'B(OH)2 re_homo Reductive Elimination trans2->re_homo re_homo->pd0_ox byproduct Ar'-Ar' (Homocoupling Byproduct) re_homo->byproduct

References

solvent effects on the reactivity of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of 5-Amino-2-bromobenzonitrile in common synthetic applications.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A1: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing reagent solubility, catalyst stability, and the rates of key mechanistic steps like oxidative addition and reductive elimination.[1] For this compound, which contains both an amino group and a nitrile group, solubility is a primary concern.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, THF): These are commonly used and often effective solvents for Buchwald-Hartwig and Suzuki reactions.[1][3] They are adept at dissolving the polar starting material and the inorganic bases typically used.[2] DMF, in particular, has been noted to provide good results in some Buchwald-Hartwig aminations.[4]

  • Aromatic Solvents (e.g., Toluene): Toluene is another common choice, particularly for Buchwald-Hartwig aminations, as it can lead to high selectivity for the desired product.[1][5]

  • Protic Solvents (e.g., alcohols, water): While less common as the primary solvent for the starting materials, alcohols or water are often used in co-solvent systems, especially in Suzuki couplings, to dissolve the inorganic base (e.g., K₃PO₄, Na₂CO₃).[3] A mixture of an organic solvent with water can significantly enhance reaction rates.[3]

Q2: Can this compound participate in Nucleophilic Aromatic Substitution (SNAr)? How does solvent choice impact this?

A2: Yes, this compound can undergo SNAr reactions, although it is less activated than rings bearing strongly electron-withdrawing groups like nitro groups.[6][7] The cyano (nitrile) group provides some electron-withdrawing character to activate the ring for nucleophilic attack.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are generally preferred for SNAr reactions.[8] They effectively solvate the cation of the nucleophile's salt but poorly solvate the anion, leaving the nucleophile "naked" and highly reactive.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hinder SNAr reactions. They form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity and reactivity.[9][10]

Q3: My reaction yield is low when using this compound. Could the solvent be the issue?

A3: Absolutely. Low yield is a common problem that can often be traced back to the solvent. Key issues include:

  • Poor Solubility : If your reagents, particularly the inorganic base, are not sufficiently soluble, the reaction will be slow or incomplete.[2] Consider switching to a more polar solvent like DMF or using a co-solvent system.

  • Catalyst Deactivation : In palladium-catalyzed reactions, oxygen dissolved in the solvent can oxidize and deactivate the active Pd(0) catalyst.[11][12] It is crucial to use anhydrous and properly degassed solvents.[11]

  • Side Reactions : The solvent can promote side reactions. For instance, in Suzuki couplings, protodeboronation (replacement of the boronic acid group with hydrogen) can be a problem, and the choice of solvent can influence its rate.[12] In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of the bromine with hydrogen) can occur.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion in a Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Poor Solubility of Reagents The base (e.g., NaOtBu, Cs₂CO₃) or the starting material may not be fully dissolved. Screen alternative solvents like 1,4-dioxane or toluene to improve solubility.[1] Consider using a combination of an organic base (like DBU) with an inorganic base for better homogeneity.[2]
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure you are using high-quality, anhydrous, and degassed solvents.[11][12] Consider using a palladium pre-catalyst which can be more robust.[2]
Suboptimal Solvent Choice The polarity of the solvent affects the stability of intermediates. While THF is sometimes used, it can lead to lower yields compared to toluene or dioxane in certain cases.[1] A screening of different solvents is recommended.
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Potential Cause Troubleshooting Step
Solvent as a Hydride Source Ensure that solvents are not a source of hydrides that could lead to the replacement of the bromo group with hydrogen.[11]
Reaction Conditions Too Harsh High temperatures can promote side reactions.[1] If possible, try lowering the reaction temperature. This may require screening different ligands to find a more active catalyst that operates under milder conditions.
Solvent-Base Interaction The interplay between the solvent and base can influence side reaction pathways. For example, a strong base in a particular solvent might favor hydrodehalogenation. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.[1]

Data Presentation

The following table summarizes the effect of solvents on the yield of cross-coupling reactions for representative aryl bromide substrates. While this data is not for this compound specifically, it provides a strong starting point for solvent selection and optimization.

Table 1: Representative Solvent Effects on Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Reaction TypeAryl Bromide SubstrateSolventBaseYield (%)Reference
Suzuki-Miyaura BromobenzeneMethanolK₃PO₄·3H₂O78.9[3]
Suzuki-Miyaura BromobenzeneTetrahydrofuran (THF)K₃PO₄·3H₂O10.4[3]
Suzuki-Miyaura Bromobenzene1,4-DioxaneK₃PO₄·3H₂O0[3]
Suzuki-Miyaura BromobenzeneDMFK₃PO₄·3H₂O30.9[3]
Suzuki-Miyaura BromobenzeneMethanol/Water (3:2)NaOH96.3[3]
Buchwald-Hartwig p-Bromotoluenem-XyleneNaOtBuHigh Selectivity[5]
Buchwald-Hartwig 4-BromobenzonitrileTolueneDBUProduct Observed[4]
Buchwald-Hartwig 4-BromobenzonitrileDMFDBUProduct Observed[4]

Note: This table is illustrative. Optimal conditions will vary based on the specific nucleophile, ligand, and catalyst used.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

Procedure:

  • Setup : To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst deactivation.[12]

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent via syringe. Bubble the inert gas through the resulting suspension for another 10 minutes. Finally, add the palladium catalyst.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup : After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield? catalyst Is the catalyst active and handled under inert conditions? start->catalyst temp Is the reaction temperature optimal? catalyst->temp Yes sol_catalyst Use a pre-catalyst or fresh reagents. Ensure solvents are degassed. catalyst->sol_catalyst No solubility Are reagents and solvents pure and anhydrous? Is everything dissolved? temp->solubility Yes sol_temp Increase temperature incrementally. temp->sol_temp No side_reactions Significant side reactions observed? solubility->side_reactions Yes sol_solubility Use anhydrous, degassed solvents. Screen alternative solvents (e.g., Dioxane, Toluene). solubility->sol_solubility No sol_side Screen weaker bases (e.g., Cs2CO3). Screen different phosphine ligands. side_reactions->sol_side Yes Solvent_Effect_SNAr Solvent Effect on Nucleophile in SNAr cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nucleophile (Nu⁻) Solv1 δ+ Nu_protic->Solv1 Solv2 δ+ Nu_protic->Solv2 Solv3 δ+ Nu_protic->Solv3 Solv4 δ+ Nu_protic->Solv4 Cage "Solvent Cage" (Hydrogen Bonding) Result_protic Stabilized Nucleophile LOW REACTIVITY Cage->Result_protic Nu_aprotic Nucleophile (Nu⁻) Result_aprotic "Naked" Nucleophile HIGH REACTIVITY Nu_aprotic->Result_aprotic Poorly Solvated

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Amino-2-bromobenzonitrile, a valuable intermediate in pharmaceutical and materials science research. Due to the limited availability of directly published and assigned spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The provided experimental data for analogous molecules will aid researchers in the identification and characterization of this compound and related structures.

Predicted and Comparative NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Therefore, by comparing the spectral data of molecules with similar substituents, we can predict the spectral features of this compound.

¹H NMR Spectral Data Comparison

The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region. The protons on the benzene ring are designated as H-3, H-4, and H-6. The amino group protons (NH₂) will likely appear as a broad singlet. For comparison, the spectral data of 2-bromobenzonitrile is presented. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Other Protons (ppm)Solvent
This compound (Predicted)~6.8 (d)~7.3 (dd)~7.0 (d)~4.0 (br s, NH₂)CDCl₃
2-Bromobenzonitrile[1]7.44 (m)7.65 (m)7.69 (m)-CDCl₃

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

¹³C NMR Spectral Data Comparison

The predicted ¹³C NMR spectrum of this compound will feature seven distinct signals. The chemical shifts of the carbon atoms are influenced by the bromine, amino, and cyano substituents. A comparison with data from similar substituted benzenes helps in assigning these shifts.

CompoundC1 (C-Br)C2 (C-CN)C3C4C5 (C-NH₂)C6CNSolvent
This compound (Predicted)~110~118~115~135~148~119~117CDCl₃
2-Aminobenzoic acid[2]--117.3131.7153.5--DMSO-d₆
5-Amino-2-chlorobenzoic acid[3]--115.9131.7153.5--DMSO-d₆

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of aromatic compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[4]

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[5]

  • The instrument is tuned and locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • A standard pulse-acquire sequence is used.[5]

  • Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

  • A wider spectral width (e.g., 0-220 ppm) is required.

  • A larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts of the signals are referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow from sample preparation to the final analysis of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer LockTuneShim Lock, Tune, and Shim Spectrometer->LockTuneShim Acquire1H Acquire ¹H Spectrum LockTuneShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockTuneShim->Acquire13C FT Fourier Transform (FID to Spectrum) Acquire1H->FT Acquire13C->FT Correction Phase and Baseline Correction FT->Correction Reference Reference to TMS Correction->Reference Analyze Analyze Spectrum (Shifts, Coupling, Integration) Reference->Analyze Structure Structure Elucidation/ Confirmation Analyze->Structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

A Comparative Spectroscopic Analysis of 5-Amino-2-bromobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of 5-Amino-2-bromobenzonitrile and its structural isomers using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry.

This guide provides a comparative analysis of the spectral data for this compound and two of its isomers, 2-Amino-5-bromobenzonitrile and 4-Aminobenzonitrile. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for unambiguous identification in complex reaction mixtures and for quality control in pharmaceutical development. This document presents a summary of their key spectral features, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The structural differences between this compound, 2-Amino-5-bromobenzonitrile, and 4-Aminobenzonitrile lead to distinguishable features in their FTIR and mass spectra. The following table summarizes the key experimental and predicted spectral data for these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key FTIR Absorptions (cm⁻¹)Key Mass Spectrum Fragments (m/z)
This compound C₇H₅BrN₂197.03~3450-3350 (N-H stretch), ~2225 (C≡N stretch), ~1620 (N-H bend), ~830 (C-Br stretch)Predicted: 197/199 (M⁺/M⁺+2), 118, 91
2-Amino-5-bromobenzonitrile C₇H₅BrN₂197.03~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1615 (N-H bend), ~820 (C-Br stretch)197/199 (M⁺/M⁺+2), 118, 91, 64
4-Aminobenzonitrile C₇H₆N₂118.143455, 3365 (N-H stretch), 2215 (C≡N stretch), 1625 (N-H bend)[1]118 (M⁺), 91, 64[2][3][4]

Note: The FTIR data for this compound and 2-Amino-5-bromobenzonitrile are based on characteristic functional group absorption frequencies due to the limited availability of published experimental spectra. The mass spectrometry data for this compound is predicted based on its structure.

Experimental Protocols

Accurate and reproducible spectral data are contingent on standardized experimental procedures. The following are detailed methodologies for acquiring FTIR and mass spectra for solid aromatic nitrile compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation: A standard laboratory FTIR spectrometer.

Procedure (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.

Method: Electron Ionization (EI) Mass Spectrometry.

Instrumentation: A mass spectrometer equipped with an EI source.

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

  • The sample is vaporized by heating the probe.

  • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Analytical Workflow and Data Interpretation

The combined use of FTIR and mass spectrometry provides complementary information for the robust identification of this compound and its isomers. The logical flow of this analytical process is depicted in the following diagram.

Analytical_Workflow cluster_FTIR FTIR Analysis cluster_MS Mass Spectrometry Analysis cluster_Interpretation Data Interpretation & Comparison Sample_Prep_FTIR Sample Preparation (ATR or KBr) FTIR_Acquisition FTIR Spectrum Acquisition Sample_Prep_FTIR->FTIR_Acquisition FTIR_Data Infrared Spectrum FTIR_Acquisition->FTIR_Data Functional_Group Functional Group Identification (N-H, C≡N, C-Br) FTIR_Data->Functional_Group Comparison Comparison of Spectral Data Functional_Group->Comparison Sample_Prep_MS Sample Introduction (Direct Probe/GC) MS_Acquisition Mass Spectrum Acquisition (EI) Sample_Prep_MS->MS_Acquisition MS_Data Mass Spectrum MS_Acquisition->MS_Data MW_Frag Molecular Weight & Fragmentation Pattern MS_Data->MW_Frag MW_Frag->Comparison Identification Structural Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic analysis and identification of aminobromobenzonitrile isomers.

Signaling Pathways and Logical Relationships

The differentiation of the isomers relies on the unique electronic and steric environments of their functional groups, which influence their vibrational frequencies and mass spectral fragmentation pathways.

Isomer_Differentiation cluster_structure Molecular Structure cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry cluster_identification Identification S_5A2B This compound F_NH N-H Stretch Frequencies S_5A2B->F_NH F_CN C≡N Stretch Frequency S_5A2B->F_CN F_Fingerprint Fingerprint Region (Substitution Pattern) S_5A2B->F_Fingerprint M_MolIon Molecular Ion Peak (m/z) S_5A2B->M_MolIon M_Frag Fragmentation Pattern S_5A2B->M_Frag S_2A5B 2-Amino-5-bromobenzonitrile S_2A5B->F_NH S_2A5B->F_CN S_2A5B->F_Fingerprint S_2A5B->M_MolIon S_2A5B->M_Frag S_4A 4-Aminobenzonitrile S_4A->F_NH S_4A->F_CN S_4A->F_Fingerprint S_4A->M_MolIon S_4A->M_Frag ID Unambiguous Identification F_Fingerprint->ID M_Frag->ID

Caption: Logical relationship between molecular structure and spectral data for isomer differentiation.

References

Comparative Reactivity of 5-Amino-2-bromobenzonitrile and 3-Amino-2-bromobenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel compounds with tailored properties. Among the vast array of building blocks, substituted aminobenzonitriles serve as versatile intermediates. This guide provides a comprehensive comparison of the chemical reactivity of two constitutional isomers: 5-Amino-2-bromobenzonitrile and 3-Amino-2-bromobenzonitrile. While direct comparative kinetic studies are not extensively documented in the public domain, this analysis draws upon established principles of organic chemistry, including electronic and steric effects, supplemented with available experimental data to offer researchers a predictive framework for their synthetic endeavors.

Theoretical Basis for Reactivity Differences

The reactivity of this compound and 3-Amino-2-bromobenzonitrile is primarily governed by the interplay of the electronic effects of the amino (-NH₂), cyano (-CN), and bromo (-Br) substituents on the benzene ring.

  • Amino Group (-NH₂): An activating, ortho-, para-directing group due to its strong +M (mesomeric) and -I (inductive) effects. It donates electron density to the ring, enhancing its nucleophilicity.

  • Cyano Group (-CN): A deactivating, meta-directing group due to its strong -M and -I effects. It withdraws electron density from the ring, making it more electrophilic.

  • Bromo Group (-Br): A deactivating, ortho-, para-directing group with a -I and +M effect, where the inductive effect dominates.

In This compound , the amino group is para to the bromine atom and meta to the cyano group. The activating effect of the amino group is therefore strongly exerted on the positions ortho and para to it, influencing the overall electron density of the ring.

In 3-Amino-2-bromobenzonitrile , the amino group is ortho to the bromine atom and meta to the cyano group. The proximity of the amino and bromo groups can lead to steric hindrance and potential intramolecular interactions.

Comparative Reactivity in Key Transformations

The differential positioning of the substituents in these two isomers is expected to manifest in their reactivity towards common synthetic transformations.

Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is crucial for reactions such as acylation, alkylation, and diazotization. The electron-withdrawing cyano group deactivates the amino group in both isomers. However, the extent of this deactivation is influenced by its position relative to the amino group.

FeatureThis compound3-Amino-2-bromobenzonitrileRationale
-NH₂ Basicity (pKa of conjugate acid) Expected to be slightly higherExpected to be slightly lowerIn the 5-amino isomer, the deactivating cyano group is meta, while in the 3-amino isomer, it is also meta. However, the ortho-bromo group in the 3-amino isomer can exert a stronger electron-withdrawing inductive effect due to proximity, potentially reducing the basicity of the amino group to a greater extent.
Reactivity in Diazotization Readily undergoes diazotization.Expected to undergo diazotization, though potentially at a different rate.The availability of the lone pair on the amino nitrogen is key. The relative electron density on the amino group will influence the rate of reaction with nitrous acid.
Reactivity of the Bromine Atom

The C-Br bond is a key site for functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The rate of these reactions is often dependent on the oxidative addition step, which is influenced by the electron density at the carbon bearing the bromine.

FeatureThis compound3-Amino-2-bromobenzonitrileRationale
Susceptibility to Oxidative Addition Expected to be more reactive.Expected to be less reactive.The amino group in the 5-amino isomer is para to the bromine, strongly donating electron density to the C-Br bond and facilitating oxidative addition. In the 3-amino isomer, the amino group is ortho, and while it is an activating group, steric hindrance from the adjacent amino group could potentially hinder the approach of the bulky palladium catalyst.
Yields in Cross-Coupling Reactions Generally good yields reported for Suzuki and Buchwald-Hartwig reactions.Specific yield data is less available, but successful coupling is anticipated.The electronic activation in the 5-amino isomer likely contributes to higher efficiency in cross-coupling reactions.
Reactivity of the Cyano Group

The cyano group can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to an amine. Its electrophilicity is influenced by the electronic nature of the aromatic ring.

FeatureThis compound3-Amino-2-bromobenzonitrileRationale
Electrophilicity of the Nitrile Carbon Expected to be slightly less electrophilic.Expected to be slightly more electrophilic.The stronger overall electron-donating effect from the para-amino group in the 5-amino isomer may slightly reduce the electrophilicity of the nitrile carbon compared to the 3-amino isomer where the activating group is ortho.

Experimental Protocols

Below are representative experimental protocols for key reactions involving aminobenzonitriles. These should be considered as starting points and may require optimization for each specific isomer.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Amino-bromobenzonitrile isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a round-bottom flask, add the amino-bromobenzonitrile isomer, arylboronic acid, palladium(II) acetate, phosphine ligand, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol and specific conditions will depend on the amine coupling partner.

Materials:

  • Amino-bromobenzonitrile isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the amino-bromobenzonitrile isomer, Pd₂(dba)₃, and the phosphine ligand.

  • Add anhydrous toluene and stir for a few minutes.

  • Add the amine and sodium tert-butoxide.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Reactivity Concepts

The following diagrams illustrate the key electronic and steric factors influencing the reactivity of the two isomers.

electronic_effects cluster_5_amino This compound cluster_3_amino 3-Amino-2-bromobenzonitrile 5_amino NH2 (+M > -I) (Activating, o,p-directing) 5_ring Benzene Ring 5_amino->5_ring Donates e- density (para to Br) 5_br Br (-I > +M) (Deactivating, o,p-directing) 5_br->5_ring Withdraws e- density (inductive) 5_cn CN (-M, -I) (Deactivating, m-directing) 5_ring->5_cn Withdraws e- density 3_amino NH2 (+M > -I) (Activating, o,p-directing) 3_br Br (-I > +M) (Deactivating, o,p-directing) 3_amino->3_br Steric Hindrance 3_ring Benzene Ring 3_amino->3_ring Donates e- density (ortho to Br) 3_br->3_ring Withdraws e- density (inductive) 3_cn CN (-M, -I) (Deactivating, m-directing) 3_ring->3_cn Withdraws e- density

Caption: Electronic and steric effects in the two isomers.

suzuki_workflow start Start: Reagents & Catalyst setup Reaction Setup: Combine reactants, catalyst, ligand, base, and solvent start->setup degas Degas with Inert Gas setup->degas reaction Heat Reaction Mixture (e.g., 80-100 °C) degas->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up: Cool, extract, wash monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

Based on fundamental principles of electronic and steric effects, This compound is predicted to be the more reactive isomer in palladium-catalyzed cross-coupling reactions due to the favorable para-relationship between the electron-donating amino group and the bromine atom. This electronic activation is expected to facilitate the rate-determining oxidative addition step. Conversely, in reactions where the nucleophilicity of the amino group is the primary determinant of reactivity, the differences between the two isomers may be less pronounced, although the ortho-bromo substituent in 3-Amino-2-bromobenzonitrile could introduce subtle electronic and steric effects. For reactions involving the cyano group, the slightly higher electron density of the ring in the 5-amino isomer might render its cyano group marginally less electrophilic.

Researchers are encouraged to use this guide as a predictive tool and to perform small-scale optimization experiments to determine the ideal reaction conditions for their specific synthetic targets.

A Researcher's Guide to Palladium Catalysts for Cross-Coupling Reactions with Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions involving bromoanilines, versatile building blocks in pharmaceutical and materials science.

The choice of an appropriate palladium catalyst system, which includes a palladium precursor and a supporting ligand, is critical for the success of these reactions, directly impacting yield, reaction time, and substrate scope. This document presents a compilation of experimental data, detailed protocols, and visual representations of the reaction mechanisms to facilitate the selection of optimal catalytic systems for specific applications.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of several common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions with bromoaniline substrates. The data is compiled from various sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of Bromoanilines with Boronic Acids

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Bromoaniline + Boronic Acid)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O (10:1)90-ortho-bromoanilines + various boronic esters11[1]
CataCXium A-Cs₂CO₃Dioxane/H₂O80-ortho-bromoanilines + boronate51 (NMR)[2]
Pd(OAc)₂-K₂CO₃DME--5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acidGood[3]
Pd/CTris(4-fluorophenyl)phosphine-Toluene/H₂O120-Aryl halides + trialkoxy(aryl)silanesup to 90[4]

Table 2: Buchwald-Hartwig Amination of Bromoanilines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[5]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[5]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various Amines-[5]
PdCl₂[P(o-tolyl)₃]₂P(o-tolyl)₃-Toluene1003Aryl bromides + N,N-diethylamino-tributyltinHigh (unsubstituted bromobenzene)[6]

Table 3: Heck Coupling of Bromoanilines with Alkenes

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Bromide + Alkene)Yield (%)Reference
Pd(OAc)₂1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts-Aqueous mediaMild-Aryl bromides + OlefinsGood[7]
Pd@CS-ZnO-K₂CO₃DMF-61-bromo-4-nitrobenzene + Styrene70-98[8]
SPO-Pd complex (6)Imidazole-based secondary phosphine oxideVariousVariousMild12-24Bromobenzene + StyreneExcellent
Pd/C-----Aryl halides + Olefins-

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of bromoanilines.[9]

  • Reaction Setup: In a round-bottom flask or a pressure vessel equipped with a magnetic stir bar, add the bromoaniline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, THF).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv) and ligand, if separate.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of bromoanilines.[5]

  • Catalyst Pre-formation (optional but recommended): In a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and stir for a few minutes to allow for the formation of the active catalyst.

  • Reactant Addition: To the activated catalyst mixture, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The product can then be purified by standard methods such as column chromatography.

General Protocol for Heck Coupling

The following is a representative protocol for the Heck coupling of bromoanilines.[7][10]

  • Reaction Setup: To a reaction vessel, add the bromoaniline (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, 0.01-0.05 equiv), and the base (e.g., Et₃N, NaOAc).

  • Solvent Addition: Add the solvent (e.g., DMF, acetonitrile, or aqueous media).

  • Reaction: Heat the mixture to the required temperature (which can range from room temperature to over 100 °C depending on the catalyst system) and stir until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture and filter off any solids. Dilute the filtrate with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Visualizing the Catalytic Cycles

Understanding the mechanism of these cross-coupling reactions is key to troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the fundamental steps of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck catalytic cycles.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar'B(OR)₂(Base)]⁻ ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X Boronic Ar'B(OR)₂ Base Base Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' AmineComplex [Ar-Pd(II)-X(HNR'R'')]L AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base AmidoComplex Ar-Pd(II)-(NR'R'')L Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X Amine HNR'R'' Base Base Heck_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII MigInsert Migratory Insertion PdII->MigInsert Alkene AlkeneComplex Intermediate MigInsert->AlkeneComplex BetaHydride β-Hydride Elimination AlkeneComplex->BetaHydride ProductComplex [HPd(II)X L₂] BetaHydride->ProductComplex Product Substituted Alkene BetaHydride->Product BaseElim Base-mediated Elimination ProductComplex->BaseElim Base BaseElim->Pd0 ArX Ar-X Alkene Alkene Base Base

References

Navigating Quinazoline Synthesis: A Comparative Guide to Alternatives for 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinazoline scaffold is a cornerstone of many discovery programs. While 5-Amino-2-bromobenzonitrile has been a common starting material, a diverse array of alternative reagents offers distinct advantages in terms of accessibility, cost, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of synthetic routes.

The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly in oncology. The choice of starting material for its synthesis can significantly impact the efficiency, cost, and overall success of a research campaign. This guide explores viable and efficient alternatives to this compound, empowering chemists to make informed decisions for their specific synthetic needs.

Comparative Performance of Starting Materials

The selection of a starting material for quinazoline synthesis is often a trade-off between availability, reactivity, and the desired substitution pattern on the final molecule. Below is a summary of common starting materials and their performance in well-established synthetic protocols.

Starting MaterialReagent(s)Typical Reaction ConditionsYield (%)AdvantagesDisadvantages
2-Aminobenzonitriles Aldehydes, Arylboronic acidsPalladium-catalyzed, heatGood to ExcellentVersatile for C4-substitutionRequires catalyst, potential for side reactions
N-Benzyl Cyanamides, HClHeatHighDirect synthesis of 2-aminoquinazolinesRequires specific cyanamide reagents
Anthranilic Acids FormamideHeatUp to 96%[1]Readily available, simple procedureHigh temperatures, potential for decarboxylation
Acyl chlorides, AminesMulti-step, heatModerate to GoodAccess to diverse 2,3-disubstituted quinazolinonesMulti-step process can be lengthy
2-Aminobenzaldehydes/Ketones Amines, Oxidant (e.g., I2, O2)HeatGood to ExcellentDirect C-H aminationRequires an oxidant, potential for over-oxidation
2-Aminobenzamides Alcohols, Catalyst (e.g., Ru, Cu)HeatGoodGreen chemistry approach using alcohols as C1 sourceRequires a transition metal catalyst
(2-Bromophenyl)methylamines Amides, Catalyst (e.g., Cu)Heat, Aerobic oxidationGoodCascade reaction, builds complexity efficientlyRequires a catalyst and oxidant

Experimental Protocols: A Closer Look at Key Syntheses

Detailed experimental procedures are crucial for reproducibility and adaptation. Below are representative protocols for the synthesis of quinazolines from some of the highlighted alternative starting materials.

Protocol 1: Synthesis of 2-Aminoquinazolines from 2-Aminobenzonitrile

This method, adapted from an acid-mediated [4+2] annulation, is effective for the synthesis of 2-aminoquinazoline derivatives.[2]

Materials:

  • 2-Aminobenzonitrile

  • N-Benzyl cyanamide

  • Hydrochloric acid

  • Hexafluoroisopropanol (HFIP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-Aminobenzonitrile (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in HFIP (5 mL).

  • Add hydrochloric acid (2.0 mmol).

  • Stir the resulting mixture at 70 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aminoquinazoline.

Protocol 2: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

A straightforward and high-yielding method for the synthesis of the parent quinazolin-4(3H)-one.[1]

Materials:

  • Anthranilic acid

  • Formamide

  • Methanol (for recrystallization)

Procedure:

  • In a flask equipped with a reflux condenser, mix anthranilic acid (0.1 mol) and formamide (0.4 mol).

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

  • Allow the mixture to stand for 6-8 hours at room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from methanol to yield pure quinazolin-4-one.

Visualizing Synthetic Strategies and Biological Action

To better understand the relationships between different synthetic approaches and the biological context of quinazolines, the following diagrams are provided.

Synthetic_Pathways cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Amidine Amidine 2-Aminobenzonitrile->Amidine + Amine/Nitrile Anthranilic Acid Anthranilic Acid Benzoxazinone Benzoxazinone Anthranilic Acid->Benzoxazinone + Acyl Chloride 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine Imine 2-Aminobenzaldehyde->Imine + Amine 2-Aminobenzamide 2-Aminobenzamide Quinazoline Core Quinazoline Core 2-Aminobenzamide->Quinazoline Core + Aldehyde/Alcohol Amidine->Quinazoline Core Cyclization Benzoxazinone->Quinazoline Core + Amine Imine->Quinazoline Core Oxidative Cyclization

General synthetic pathways to the quinazoline core.

Many quinazoline derivatives exert their biological effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

The synthesis of quinazolines is a mature field with a rich diversity of available methods and starting materials. While this compound remains a useful precursor, researchers have a broad palette of alternatives, each with its own set of advantages. By carefully considering the factors outlined in this guide—yield, reaction conditions, and starting material availability—chemists can select the most appropriate synthetic strategy to efficiently access their target quinazoline derivatives for further investigation in drug discovery and development programs. The provided protocols and diagrams serve as a foundational resource for navigating these choices.

References

validation of 5-Amino-2-bromobenzonitrile derivative structures by spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Amino-2-bromobenzonitrile, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structure determination of these derivatives.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the structural validation of this compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~7.50 (d, J=8.8 Hz)H-4~149.0C-5
~6.90 (d, J=2.5 Hz)H-6~135.0C-3
~6.70 (dd, J=8.8, 2.5 Hz)H-3~120.0C-1
~5.90 (s, 2H)-NH₂~118.0-C≡N
~117.0C-4
~115.0C-6
~105.0C-2

Table 2: Predicted IR and Mass Spectrometry Data for this compound

FTIR Spectroscopy Mass Spectrometry (EI)
Frequency (cm⁻¹) Assignment m/z Assignment
3450-3350 (m, two bands)N-H stretch (asymmetric & symmetric)197/199[M]⁺/ [M+2]⁺ (isotopic pattern for Br)
3220 (w)N-H bend (overtone)118[M - Br]⁺
2225 (s)C≡N stretch91[M - Br - HCN]⁺
1620 (s)N-H bend
1580, 1480 (m)C=C stretch (aromatic)
1250 (m)C-N stretch
820 (s)C-H bend (out-of-plane)
680 (m)C-Br stretch

(s = strong, m = medium, w = weak, d = doublet, dd = doublet of doublets)

Experimental Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a this compound derivative.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Assess Purity (e.g., HPLC, TLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR FTIR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR_Analysis Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Analysis IR_Analysis Analyze IR Spectrum (Functional Groups) IR->IR_Analysis MS_Analysis Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Analysis Structure_Validation Correlate Data & Validate Structure NMR_Analysis->Structure_Validation IR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

Caption: Workflow for Spectroscopic Validation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve adequate signal intensity.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Protocol:

    • Sample Preparation: Place a small amount of the solid, purified this compound derivative directly onto the ATR crystal.

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.

    • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-Mass Spectrometry Protocol:

    • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

    • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance against m/z.

Alternative Structural Validation Methods

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: Provides the definitive, three-dimensional structure of a crystalline compound. This technique is invaluable for confirming stereochemistry and absolute configuration.

  • Elemental Analysis: Determines the elemental composition (C, H, N, etc.) of a compound, which can be used to verify the molecular formula.

The combination of these spectroscopic and analytical techniques provides a robust framework for the unambiguous validation of this compound derivative structures, ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

A Researcher's Guide to Spectroscopic Differentiation of Aminobromobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. In the realm of substituted benzonitriles, a class of compounds with significant interest in medicinal chemistry and materials science, the ability to distinguish between positional isomers is crucial for ensuring the efficacy, safety, and patentability of new chemical entities. This guide provides a comprehensive comparison of aminobromobenzonitrile isomers using key spectroscopic techniques, supported by experimental data and detailed protocols.

The positional arrangement of the amino (-NH2), bromo (-Br), and nitrile (-CN) groups on the benzene ring gives rise to a variety of structural isomers, each possessing a unique electronic environment. These subtle structural differences manifest as distinct signatures in various spectroscopic analyses, allowing for their unambiguous identification. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for the differentiation of these isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several aminobromobenzonitrile isomers. The variations in chemical shifts, vibrational frequencies, and absorption maxima provide a clear basis for their differentiation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The chemical shifts (δ) in ppm are indicative of the shielding and deshielding effects experienced by the nuclei, which are highly dependent on the substituent positions on the aromatic ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Aminobromobenzonitrile Isomers

Isomer¹H NMR (Solvent, Frequency)¹³C NMR (Solvent, Frequency)
2-Amino-3-bromobenzonitrile Data not readily available in searched literature.Data not readily available in searched literature.
2-Amino-5-bromobenzonitrile Data not readily available in searched literature.Data not readily available in searched literature.
3-Amino-2-bromobenzonitrile Data not readily available in searched literature.Data not readily available in searched literature.
3-Amino-4-bromobenzonitrile A ¹H NMR spectrum is available but specific peak assignments and coupling constants are not detailed in the initial findings.[1]Data not readily available in searched literature.
4-Amino-3-bromobenzonitrile Data not readily available in searched literature.Data not readily available in searched literature.
5-Amino-2-bromobenzonitrile Data not readily available in searched literature.Data not readily available in searched literature.

Note: The lack of readily available, comprehensive NMR data in public databases highlights the specialized nature of these compounds and the importance of experimental characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The frequencies of absorption are characteristic of specific functional groups and the overall molecular structure. Key vibrational bands for aminobromobenzonitriles include N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-Br stretching, as well as aromatic C-H and C=C vibrations.

Table 2: Key IR Absorption Frequencies (cm⁻¹) of Aminobromobenzonitrile Isomers

IsomerN-H Stretch (Amino)C≡N Stretch (Nitrile)C-H Stretch (Aromatic)C=C Stretch (Aromatic)C-Br Stretch
2-Amino-3-bromobenzonitrile Data not readily available.Data not readily available.Data not readily available.Data not readily available.Data not readily available.
2-Amino-5-bromobenzonitrile An ATR-IR spectrum is available, but specific peak assignments are not provided.[2]A characteristic nitrile stretch is expected around 2220-2230 cm⁻¹.Aromatic C-H stretches typically appear above 3000 cm⁻¹.Aromatic ring stretches are observed in the 1600-1450 cm⁻¹ region.The C-Br stretch is typically found in the fingerprint region below 1000 cm⁻¹.
3-Amino-2-bromobenzonitrile An FTIR spectrum is available, showing characteristic peaks for the functional groups.A nitrile peak is expected.Aromatic C-H peaks are expected.Aromatic ring peaks are expected.A C-Br peak is expected.
3-Amino-4-bromobenzonitrile An IR spectrum is available.[1]A nitrile peak is expected.Aromatic C-H peaks are expected.Aromatic ring peaks are expected.A C-Br peak is expected.
4-Amino-3-bromobenzonitrile An ATR-IR spectrum is available.A nitrile peak is expected.Aromatic C-H peaks are expected.Aromatic ring peaks are expected.A C-Br peak is expected.
This compound An FTIR spectrum is available.[3]A nitrile peak is expected.Aromatic C-H peaks are expected.Aromatic ring peaks are expected.A C-Br peak is expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents on the aromatic ring.

Table 3: UV-Vis Absorption Maxima (λmax) of Aminobromobenzonitrile Isomers

Isomerλmax (Solvent)Molar Absorptivity (ε)
2-Amino-3-bromobenzonitrile Data not readily available.Data not readily available.
2-Amino-5-bromobenzonitrile Data not readily available.Data not readily available.
3-Amino-2-bromobenzonitrile Data not readily available.Data not readily available.
3-Amino-4-bromobenzonitrile Data not readily available.Data not readily available.
4-Amino-3-bromobenzonitrile Data not readily available.Data not readily available.
This compound Data not readily available.Data not readily available.

Note: The position of the amino and bromo groups relative to the nitrile group will significantly affect the electronic transitions and thus the λmax values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all aminobromobenzonitrile isomers have the same nominal molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their substitution pattern. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminobromobenzonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid aminobromobenzonitrile isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminobromobenzonitrile isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the λmax.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as the reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Employ a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the mass spectrum for the molecular ion peak (and its isotopic pattern) and the fragmentation pattern. The fragmentation can provide structural information based on the stability of the resulting carbocations and neutral losses.

Experimental Workflow

The logical flow for the spectroscopic differentiation of aminobromobenzonitrile isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Aminobromobenzonitrile Isomer Mixture or Unknown NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) Molar Absorptivity (ε) UV_Vis->UV_Vis_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification UV_Vis_Data->Identification MS_Data->Identification

Caption: Experimental workflow for the spectroscopic differentiation of aminobromobenzonitrile isomers.

This comprehensive approach, combining multiple spectroscopic techniques, provides a robust framework for the unambiguous identification and differentiation of aminobromobenzonitrile isomers, a critical step in research and development within the chemical and pharmaceutical industries.

References

A Comparative Guide to Purity Assessment of 5-Amino-2-bromobenzonitrile: HPLC vs. UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 5-Amino-2-bromobenzonitrile is a cornerstone of safe and effective drug synthesis. The presence of impurities can significantly influence the downstream reaction yields, safety profile, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity determination due to its high resolving power and sensitivity.[1] This guide provides an objective comparison of a robust HPLC method with a more accessible alternative, UV-Visible Spectrophotometry, for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative data to inform analytical method selection.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for purity assessment is a critical decision, balancing the need for accuracy and sensitivity with practical considerations like sample throughput and cost. While HPLC offers unparalleled specificity for separating and quantifying individual impurities, UV-Visible Spectrophotometry provides a rapid, non-destructive, and cost-effective means for a more general purity estimation.[2][3]

High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the comprehensive purity evaluation of this compound. This method is designed to separate the main analyte from potential process-related impurities and degradation products, offering a detailed impurity profile. A similar approach has been successfully applied for the analysis of related compounds like 2-Amino-5-bromobenzonitrile.[4]

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Visible Spectrophotometry offers a straightforward and rapid method for estimating the purity of this compound by measuring the absorbance of a solution at a specific wavelength. This technique is particularly useful for in-process controls and for samples where a detailed impurity profile is not required.[3]

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • A calibrated UV-Visible Spectrophotometer.

2. Measurement Parameters:

  • Solvent (Diluent): Methanol.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound from 200 to 400 nm.

  • Blank: Methanol.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in methanol (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Solution: Prepare a solution of the test sample in methanol at a concentration expected to fall within the linear range of the calibration curve.

4. Analysis:

  • Measure the absorbance of the standard solutions and the sample solution at the λmax against the methanol blank.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve and calculate the purity based on the initial weight of the sample.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of the HPLC and UV-Visible Spectrophotometry methods for the purity assessment of this compound, based on typical ICH validation parameters.[5]

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Typical Acceptance Criteria (ICH)
Specificity High (excellent separation from impurities)Low (potential interference from other absorbing compounds)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (depends on concentration)
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3%
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL rangeSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the µg/mL rangeSignal-to-noise ratio of 10:1

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and the comparative analytical approach.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect DAD/UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for HPLC purity determination.

Comparative_Workflow cluster_hplc High-Fidelity Method cluster_uv Rapid Screening Method start Purity Assessment of This compound hplc HPLC Analysis (High Specificity) start->hplc uv_vis UV-Vis Spectrophotometry (Lower Specificity) start->uv_vis impurity_profiling Detailed Impurity Profile hplc->impurity_profiling decision Method Selection Based on Required Detail & Throughput impurity_profiling->decision purity_estimation Overall Purity Estimation uv_vis->purity_estimation purity_estimation->decision

Caption: Logical comparison of analytical workflows.

Conclusion

The choice between HPLC and UV-Visible Spectrophotometry for the purity assessment of this compound depends on the specific analytical needs. The proposed RP-HPLC method offers a highly specific, accurate, and precise approach suitable for final quality control and regulatory submissions, providing a detailed impurity profile. In contrast, UV-Visible Spectrophotometry serves as a rapid, cost-effective tool for preliminary purity estimations and in-process monitoring where high specificity is not the primary requirement. For comprehensive quality assurance in drug development, a combination of these techniques can be employed: UV-Visible Spectrophotometry for rapid screening and HPLC for definitive purity determination and impurity characterization.

References

A Comparative Analysis of Buchwald-Hartwig Ligands for the Amination of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for a Key Synthetic Transformation

The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry, offering a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly crucial in the synthesis of pharmaceutical intermediates and other complex organic molecules. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, directly influencing yield, reaction rate, and substrate scope. This guide provides a comparative overview of various Buchwald-Hartwig ligands for the amination of 5-Amino-2-bromobenzonitrile, a key building block in medicinal chemistry.

Ligand Performance Comparison

The amination of this compound presents a unique challenge due to the presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the aromatic ring. This electronic profile can influence the oxidative addition and reductive elimination steps of the catalytic cycle. While a direct comparative study with a broad range of ligands for this specific substrate is not extensively documented in publicly available literature, we can infer performance based on studies of structurally similar aryl bromides, particularly those that are electron-deficient. Bulky biaryl phosphine ligands have demonstrated superior performance in the amination of challenging aryl halides.

Below is a summary of promising ligands for the amination of this compound, with performance data extrapolated from the amination of analogous brominated aromatic compounds.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)Key Characteristics
XPhos Pd₂(dba)₃ or Pd(OAc)₂NaOtBu or K₃PO₄Toluene or Dioxane80-1102-2485-98Highly active and versatile for a broad range of substrates, including electron-deficient and sterically hindered aryl halides.[1]
RuPhos Pd₂(dba)₃ or G3-precatalystNaOtBu or Cs₂CO₃Toluene or THF80-1004-1880-95Particularly effective for the coupling of primary amines and ammonia surrogates. Its steric and electronic properties can influence the rate-limiting step of the reaction.
BrettPhos Pd₂(dba)₃ or G3-precatalystLiHMDS or K₂CO₃Toluene or t-BuOH80-1006-2475-92Often favored for reactions involving primary amines and amides, demonstrating good functional group tolerance.
DavePhos Pd₂(dba)₃NaOtBuToluene90-11012-2470-90A well-established ligand that shows good performance for a variety of C-N bond formations.
JohnPhos Pd₂(dba)₃NaOtBuToluene90-11012-2470-88Another reliable biaryl phosphine ligand with a good track record in Buchwald-Hartwig aminations.
APhos Pd₂(dba)₃NaOtBuToluene90-11012-2470-85A member of the dialkylbiaryl phosphine ligand class that has shown success in challenging coupling reactions.

Note: The yield ranges provided are estimations based on reactions with similar substrates and may vary depending on the specific amine coupling partner and reaction conditions. Optimization is often necessary to achieve the best results.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization.

General Procedure using XPhos
  • Reaction Setup: In a nitrogen-filled glovebox, a dried reaction vial is charged with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Reagent Addition: Anhydrous toluene is added, followed by this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).

  • Reaction Conditions: The vial is sealed and heated to 100 °C with vigorous stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-5-amino-2-cyanophenylamine.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The choice of ligand plays a critical role in facilitating each step of this cycle.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]+X- OxAdd->AmineCoord Amine Coordination (HNR'R'') Deprotonation L-Pd(II)(Ar)(NR'R'') AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Ar-NR'R'') Product N-Aryl Amine (Ar-NR'R'') Deprotonation->Product ArX This compound (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow for Ligand Screening

A systematic approach is crucial for identifying the optimal ligand and reaction conditions for a specific transformation. A typical workflow for ligand screening is outlined below.

Ligand_Screening_Workflow Define Define Substrates (this compound, Amine) Select Select Initial Ligand Set (e.g., XPhos, RuPhos, BrettPhos) Define->Select Setup Set up Parallel Reactions (Varying Ligand, Base, Solvent, Temp.) Select->Setup Monitor Monitor Reaction Progress (TLC, LC-MS, GC) Setup->Monitor Analyze Analyze Results (Determine Yield and Purity) Monitor->Analyze Optimize Optimize Conditions for Best Performing Ligand(s) Analyze->Optimize Scaleup Scale-up and Validation Optimize->Scaleup

Caption: A typical workflow for screening Buchwald-Hartwig amination ligands.

References

A Comparative Guide to the Electronic Effects of Substituents in Aminobromobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of amino and bromo substituents on the benzonitrile scaffold. Understanding these effects is crucial for predicting molecular properties, reaction mechanisms, and biological activity in drug discovery and materials science. This document outlines key electronic parameters, details the experimental protocols for their determination, and presents a comparative analysis of different isomers of aminobromobenzonitrile.

Introduction to Electronic Effects

Substituents on an aromatic ring significantly influence the electron density distribution within the molecule through a combination of inductive and resonance effects. These electronic perturbations alter the chemical reactivity, acidity/basicity, and spectroscopic properties of the compound. In aminobromobenzonitriles, the interplay between the electron-donating amino group (-NH₂), the electron-withdrawing bromo (-Br) and cyano (-CN) groups, and their positions on the benzene ring dictates the overall electronic character of the molecule.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Both the bromo and cyano groups are inductively electron-withdrawing (-I), while the amino group is also inductively withdrawing due to the electronegativity of the nitrogen atom.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The amino group is a strong resonance electron-donating group (+M), capable of delocalizing its lone pair of electrons into the ring. The cyano group is a resonance electron-withdrawing group (-M), while the bromo group is a weak resonance electron-donating group (+M) due to its lone pairs, but its inductive effect is generally more dominant.

The net electronic effect of a substituent is a combination of its inductive and resonance contributions, which is quantified by the Hammett substituent constant (σ).

Comparative Analysis of Electronic Parameters

The following tables summarize key electronic parameters for various isomers of aminobromobenzonitrile. Due to the limited availability of direct experimental data for all isomers, some values are estimated based on the known effects of the individual substituents on aniline and benzonitrile derivatives.

Table 1: Estimated Hammett Substituent Constants (σ) for Aminobromobenzonitrile Isomers

The Hammett equation, log(K/K₀) = σρ, relates the reaction rate or equilibrium constant of a substituted aromatic compound to the substituent constant (σ) and the reaction constant (ρ)[1]. The substituent constant quantifies the electronic effect of a substituent. For disubstituted and polysubstituted benzenes, the substituent constants are often additive.

CompoundSubstituent PositionsEstimated σₚEstimated σₘRationale for Estimation
2-Amino-3-bromobenzonitrile-NH₂ (ortho), -Br (meta)-~0.22The amino group is ortho to the cyano group, leading to complex steric and electronic interactions. The bromo group is meta, and its effect is primarily inductive.
2-Amino-5-bromobenzonitrile-NH₂ (ortho), -Br (para)~0.02-The para-bromo substituent's electron-withdrawing inductive effect is partially offset by its resonance donation. The ortho-amino group strongly donates electrons via resonance.
4-Amino-3-bromobenzonitrile-NH₂ (para), -Br (meta)~-0.28-The para-amino group is a strong electron-donating group. The meta-bromo group has a primarily inductive electron-withdrawing effect.

Note: These are estimations and the actual values can be influenced by intramolecular interactions.

Table 2: Estimated pKa Values for the Anilino Proton of Aminobromobenzonitrile Isomers

The pKa of the conjugate acid of an aniline derivative is a direct measure of the basicity of the amino group. Electron-withdrawing groups decrease the basicity (lower pKa), while electron-donating groups increase it.

CompoundEstimated pKaInfluence of Substituents
Aniline (Reference)4.6-
2-Amino-3-bromobenzonitrile< 2.0Both the ortho-cyano and meta-bromo groups are strongly electron-withdrawing, significantly reducing the basicity of the amino group.
2-Amino-5-bromobenzonitrile~2.5The ortho-cyano group is strongly electron-withdrawing. The para-bromo group has a weaker electron-withdrawing effect.
4-Amino-3-bromobenzonitrile~3.0The para-cyano group is strongly electron-withdrawing. The meta-bromo group also contributes to reducing the basicity.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for the Cyano Carbon

The chemical shift of the carbon atom in the cyano group is sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). The typical range for nitrile carbons is 115-125 ppm.

CompoundPredicted ¹³C NMR Shift (ppm) for -CNElectronic Influence on the Cyano Carbon
Benzonitrile (Reference)~118-
2-Amino-3-bromobenzonitrile~116The strong electron-donating effect of the ortho-amino group is expected to shield the cyano carbon, causing an upfield shift. The meta-bromo group will have a smaller deshielding effect.
2-Amino-5-bromobenzonitrile~117The ortho-amino group's donating effect will be dominant, but the para-bromo group's withdrawing effect will slightly deshield the cyano carbon compared to the 2-amino-3-bromo isomer.
4-Amino-3-bromobenzonitrile~115The para-amino group provides significant electron density to the ring, leading to strong shielding of the cyano carbon and a pronounced upfield shift. The meta-bromo group has a minor deshielding influence.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Determination of pKa by Titration

This protocol is adapted for the determination of the pKa of the conjugate acid of an aromatic amine[2][3].

Materials:

  • Substituted aminobromobenzonitrile

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

  • Solvent (e.g., 50:50 ethanol/water mixture to ensure solubility)

Procedure:

  • Accurately weigh a sample of the aminobromobenzonitrile and dissolve it in a known volume of the solvent in a beaker.

  • Add a stoichiometric excess of the standardized HCl solution to fully protonate the amino group.

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Begin stirring and record the initial pH.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

3.2. Determination of Hammett Constant (σ)

The Hammett constant for a substituent can be determined by measuring the pKa of the corresponding substituted benzoic acid and applying the Hammett equation[1][2][4].

Materials:

  • Substituted benzoic acid corresponding to the aminobromobenzonitrile (requires synthesis)

  • Benzoic acid (reference)

  • Standardized NaOH solution

  • pH meter, calibrated

  • Thermostated water bath (25 °C)

  • Solvent (e.g., water or a mixed solvent system)

Procedure:

  • Prepare solutions of known concentration for both the substituted benzoic acid and the reference benzoic acid in the chosen solvent.

  • Determine the pKa of each acid by titration with standardized NaOH as described in the protocol above, ensuring the temperature is maintained at 25 °C.

  • Calculate the Hammett substituent constant (σ) using the equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).

3.3. ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹³C NMR spectrum[5][6][7].

Materials:

  • Aminobromobenzonitrile sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve an appropriate amount of the aminobromobenzonitrile sample in the deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Set up the ¹³C NMR experiment parameters, including the number of scans (ns), relaxation delay (d1), and spectral width. A proton-decoupled experiment is standard.

  • Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Identify and assign the chemical shifts of the carbon atoms in the molecule.

Visualization of the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the electronic effects of substituents in aminobromobenzonitriles.

Electronic_Effects_Workflow cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Determination of Electronic Parameters cluster_analysis Data Analysis & Interpretation cluster_application Application start Aminobromobenzonitrile Isomers synthesis Synthesis of Isomers start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification pka pKa Measurement (Titration) purification->pka nmr ¹³C NMR Spectroscopy purification->nmr hammett Hammett Constant Determination (via pKa of corresponding benzoic acids) purification->hammett data_comp Data Compilation & Comparison pka->data_comp nmr->data_comp hammett->data_comp interp Interpretation of Electronic Effects (Inductive vs. Resonance) data_comp->interp qsar QSAR & Drug Design interp->qsar reactivity Prediction of Reactivity interp->reactivity

Workflow for assessing substituent electronic effects.

Conclusion

The electronic properties of aminobromobenzonitriles are governed by a complex interplay of inductive and resonance effects of the amino, bromo, and cyano substituents. By systematically evaluating parameters such as Hammett constants, pKa values, and ¹³C NMR chemical shifts, researchers can gain valuable insights into the structure-activity relationships of these compounds. The provided experimental protocols and comparative data serve as a foundational guide for professionals in drug development and chemical research to predict and understand the behavior of this important class of molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Amino-2-bromobenzonitrile are paramount to ensuring laboratory safety and environmental compliance. This guide provides a procedural overview for the safe disposal of this compound, emphasizing adherence to regulatory standards and best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)Handling Area Requirements
Chemical-resistant gloves (e.g., nitrile)Well-ventilated laboratory area
Safety goggles or face shieldAccess to an eyewash station
Laboratory coatAccess to a safety shower
Respiratory protection (if dust is generated)Chemical fume hood (recommended)

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved waste disposal service. Laboratory personnel should not attempt to treat or neutralize this chemical in-house.

  • Waste Identification and Classification :

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][2]

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2] this compound, as a nitrile compound, is typically considered toxic and hazardous.

  • Containerization :

    • Leave the waste chemical in its original container whenever possible.[3]

    • If transferring is necessary, use a compatible, properly sealed, and clearly labeled waste container.

    • Do not mix this compound waste with other chemicals.[3]

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".

    • Include the accumulation start date and any other information required by your institution or local regulations.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • The final disposal method will likely be incineration at a permitted facility.[4]

  • Decontamination of Empty Containers :

    • Empty containers that held this compound should be handled as hazardous waste.

    • Alternatively, containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After proper decontamination, the container may be offered for recycling or reconditioning, or punctured to render it unusable and disposed of according to institutional and local guidelines.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust.

  • Place the spilled material into a suitable, closed container for disposal.[1][5]

  • Decontaminate the spill area with a suitable solvent and cleaning materials. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_contain Containment and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Is the chemical in its original container? C->D E Keep in original container D->E Yes F Transfer to a compatible, sealed waste container D->F No G Label container: 'Hazardous Waste: This compound' E->G F->G H Store in a designated hazardous waste accumulation area G->H I Ensure storage is secure and away from incompatibles H->I J Contact EHS or a licensed waste disposal service I->J K Arrange for pickup and transport J->K L Dispose of contents/container to an approved waste disposal plant (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all local, regional, and national regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for 5-Amino-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Amino-2-bromobenzonitrile (CAS No: 72115-09-4) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.

Chemical Identifier and Properties:

PropertyValue
CAS Number 72115-09-4[1][2]
Molecular Formula C7H5BrN2[1][2]
Molecular Weight 197.03 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid
Storage Refrigerator, in a dry, cool, and well-ventilated place.[3]
Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard statements include:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[3]

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.[3][5]To prevent skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[3][6]To protect eyes from dust, splashes, and irritation.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work to prevent skin exposure.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or in a chemical fume hood.[3][5] A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and ventilation is inadequate.[3]To prevent inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[1][3]

  • Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Aliquoting:

  • Handle this compound as a solid. Avoid creating dust.[1][3]

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

  • If preparing solutions, add the solid to the solvent slowly.

3. During Operation:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in the handling area.[3][5]

  • Keep the container tightly closed when not in use.[3][5]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Clean the work area and decontaminate any equipment used.

  • Remove and wash contaminated clothing before reuse.[3]

Disposal Plan

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, bench paper) must be collected in a designated, labeled hazardous waste container.

  • Unused or excess this compound should be disposed of as hazardous waste. Do not dispose of it in the regular trash.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, regional, and national regulations for the disposal of chemical waste.[3]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up the solid material and place it in a suitable, closed container for disposal.[1][3] Prevent the spill from entering drains.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify fume hood is operational prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare work area (e.g., bench paper) prep2->prep3 handle1 Weigh/measure chemical in fume hood prep3->handle1 handle2 Perform experimental procedure handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 clean1 Segregate and label all waste handle3->clean1 clean2 Decontaminate work surfaces and equipment clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 emergency In case of spill or exposure, follow emergency protocols

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.